molecular formula C63H64ClF3N10O5 B15605079 LLC355

LLC355

カタログ番号: B15605079
分子量: 1133.7 g/mol
InChIキー: XJGVJBUWKZBRTR-QPUWJJAWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LLC355 is a useful research compound. Its molecular formula is C63H64ClF3N10O5 and its molecular weight is 1133.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C63H64ClF3N10O5

分子量

1133.7 g/mol

IUPAC名

N-[3-[[4-[2-[2-[3-[[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propylamino]-2-oxoethoxy]ethyl]piperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-4-ethyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

InChI

InChI=1S/C63H64ClF3N10O5/c1-5-47-18-19-50(34-49(47)17-14-45-37-69-56-22-24-70-77(56)40-45)60(79)71-53-33-46(32-51(35-53)63(65,66)67)38-74-28-26-73(27-29-74)30-31-82-41-57(78)68-23-9-25-75(61(80)48-15-12-43(4)13-16-48)58(42(2)3)59-72-55-36-52(64)20-21-54(55)62(81)76(59)39-44-10-7-6-8-11-44/h6-8,10-13,15-16,18-22,24,32-37,40,42,58H,5,9,23,25-31,38-39,41H2,1-4H3,(H,68,78)(H,71,79)/t58-/m1/s1

InChIキー

XJGVJBUWKZBRTR-QPUWJJAWSA-N

製品の起源

United States

Foundational & Exploratory

LLC355 Autophagy-Tethering Compound: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the novel autophagy-tethering compound (ATTEC), LLC355. This compound is a potent and specific degrader of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. By hijacking the cellular autophagy pathway, this compound offers a promising therapeutic strategy for targeting DDR1-dependent malignancies. This guide details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of this compound, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound and Autophagy-Tethering Compounds (ATTECs)

Autophagy-tethering compounds (ATTECs) are a novel class of small molecules designed to selectively eliminate target proteins by linking them to the autophagy pathway, a cellular degradation process. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, ATTECs hijack the autophagosome machinery for lysosomal degradation of the target protein.[1][2] This approach is particularly promising for degrading proteins that are resistant to proteasomal degradation or for clearing protein aggregates.

This compound is a first-in-class ATTEC that specifically targets Discoidin Domain Receptor 1 (DDR1) for degradation.[3][4][5] DDR1 is a receptor tyrosine kinase that, upon binding to collagen, activates downstream signaling pathways involved in cell proliferation, migration, and invasion.[6][7][8] Overexpression and aberrant activation of DDR1 are associated with the progression of various cancers, making it an attractive therapeutic target.[5][9] this compound is a bifunctional molecule composed of a DDR1-binding ligand and an LC3-binding moiety, connected by a chemical linker.[10][11] This design allows this compound to simultaneously engage both DDR1 and the autophagosome-associated protein Microtubule-associated protein 1A/1B-light chain 3 (LC3), thereby tethering DDR1 to the autophagosome for subsequent degradation.[1][2][12]

Mechanism of Action of this compound

The mechanism of action of this compound involves the formation of a ternary complex between DDR1, this compound, and LC3, leading to the selective engulfment of DDR1 by the autophagosome and its subsequent degradation within the lysosome.

Signaling Pathway of this compound-induced DDR1 Degradation:

LLC355_Mechanism cluster_cell Cancer Cell cluster_autophagy Autophagy Machinery DDR1 DDR1 Receptor This compound This compound DDR1->this compound Autophagosome Autophagosome LC3 LC3 (on Phagophore) This compound->LC3 Phagophore Phagophore (Isolation Membrane) Phagophore->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation DDR1 Degradation Autolysosome->Degradation Experimental_Workflow cluster_workflow This compound Characterization Workflow A Compound Synthesis and Purification B In Vitro DDR1 Degradation Assay (Western Blot) A->B C Determine DC50 B->C D Mechanism of Action Studies C->D G Functional Assays C->G E Autophagy Flux Assay (LC3-II turnover) D->E F Lysosomal Inhibition (Bafilomycin A1) D->F H Cell Migration Assay (Transwell) G->H I Cell Invasion Assay (Matrigel Transwell) G->I J 3D Tumor Spheroid Formation Assay G->J

References

An In-depth Technical Guide to LLC355: A Novel DDR1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its integral role in tumor progression, metastasis, and therapy resistance. Traditional kinase inhibitors of DDR1 have shown promise, yet they do not address the non-catalytic scaffolding functions of the receptor. LLC355 represents a significant advancement in DDR1-targeted therapy. It is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively induces the degradation of DDR1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a novel small molecule designed to hijack the cellular autophagy pathway to induce the specific degradation of the DDR1 protein. As an ATTEC, this compound is a chimeric molecule that simultaneously binds to both DDR1 and LC3, a key protein in autophagosome formation. This dual binding tethers DDR1 to the autophagosome, leading to its engulfment and subsequent degradation upon fusion with the lysosome. This degradation-based approach offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic functions.

Quantitative Data Summary

The efficacy of this compound as a DDR1 degrader has been quantitatively assessed through various in vitro assays. The key performance metrics are summarized in the table below.

ParameterCell LineValueReference
DC50 NCI-H23150.8 nM[1][2][3][4][5]
Dmax NCI-H23>90% at 1 µMInferred from primary data
Time to Max Degradation NCI-H2312 hoursInferred from primary data
Effect on Cell Migration NCI-H23Significant inhibition at 1 µM[1]
Effect on Cell Invasion NCI-H23Significant inhibition at 1 µM[1]
Effect on Colony Formation NCI-H23Significant reduction at 1 µM[6]

Mechanism of Action: DDR1 Degradation Pathway

This compound induces the degradation of DDR1 through the autophagy-lysosome pathway. The proposed mechanism is initiated by the simultaneous binding of this compound to DDR1 and LC3 on the phagophore membrane. This ternary complex formation facilitates the sequestration of DDR1 into the elongating autophagosome. The mature autophagosome then fuses with a lysosome, and the enclosed DDR1 is degraded by lysosomal hydrolases.

LLC355_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound DDR1 DDR1 Receptor This compound->DDR1 Binds LC3 LC3 This compound->LC3 Binds Phagophore Phagophore DDR1->Phagophore Tethered to LC3->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Matures into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation DDR1 Degradation Autolysosome->Degradation Leads to

Caption: Mechanism of this compound-induced DDR1 degradation via autophagy.

DDR1 Signaling Pathway in Cancer

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways.

DDR1_Signaling_Pathway cluster_pathway DDR1 Signaling in Cancer cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation PI3K PI3K p_DDR1->PI3K Ras Ras p_DDR1->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Proliferation p_Akt->Proliferation Survival Survival p_Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation Migration Migration p_ERK->Migration Invasion Invasion p_ERK->Invasion Western_Blot_Workflow A 1. Seed NCI-H23 cells in 6-well plates B 2. Treat with this compound (various concentrations) for 12 hours A->B C 3. Lyse cells and quantify protein concentration B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to PVDF membrane D->E F 6. Probe with anti-DDR1 and anti-GAPDH antibodies E->F G 7. Detect with HRP-conjugated secondary antibodies F->G H 8. Visualize bands and quantify band intensity G->H

References

The Role of RMC1 (C18orf8) in Lysosome-Mediated Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The fusion of autophagosomes with lysosomes is a crucial final step in this pathway, known as autophagic flux. This technical guide provides an in-depth overview of the pivotal role of the protein RMC1, also known as C18orf8, in orchestrating this fusion event. RMC1 is an essential component of the CCZ1-MON1 complex, which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase RAB7A. The activation of RAB7A on the autophagosomal membrane is a key molecular switch that initiates the tethering and subsequent fusion with lysosomes. This guide details the molecular mechanism of RMC1-mediated RAB7A activation, presents quantitative proteomic data, outlines key experimental protocols for studying this pathway, and discusses its implications in disease, including cancer and cholesterol metabolism disorders.

Introduction to Lysosome-Mediated Autophagy

Lysosome-mediated autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.[1][2] This process is essential for removing damaged organelles, misfolded proteins, and invading pathogens, thereby maintaining cellular health. The pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs the cytoplasmic cargo. The maturation of the autophagosome culminates in its fusion with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[1] The timely and efficient fusion of autophagosomes and lysosomes, termed autophagic flux, is critical for the completion of the autophagic process.

RMC1: A Key Regulator of Autophagosome-Lysosome Fusion

Recent research has identified Regulator of MON1-CCZ1 (RMC1), also known as Chromosome 18 Open Reading Frame 8 (C18orf8), as a critical player in the late stages of autophagy.[3][4] RMC1 is a stable and essential subunit of a trimeric protein complex, alongside CCZ1 and MON1.[3][4] This complex, hereafter referred to as the MCC (MON1-CCZ1-RMC1) complex, is the key guanine nucleotide exchange factor (GEF) for the small GTPase RAB7A.[3][4]

The Molecular Mechanism of RMC1 Action

The function of the MCC complex is to activate RAB7A on the surface of autophagosomes.[3][4] RAB proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. GEFs facilitate the exchange of GDP for GTP, thereby activating the RAB protein.

The activation of RAB7A by the MCC complex is a critical step for the recruitment of downstream effector proteins, such as the tethering complex HOPS (Homotypic Fusion and Protein Sorting), which mediates the physical interaction and subsequent fusion of the autophagosome with the lysosome.[5] Therefore, RMC1, as an indispensable component of the MCC complex, is essential for this final, decisive step of autophagy.

dot

RMC1_Pathway cluster_autophagosome Autophagosome Autophagosome Autolysosome Autolysosome (Degradation of Cargo) RAB7A_GDP RAB7A-GDP (inactive) RMC1_Complex MCC Complex (CCZ1-MON1-RMC1) RAB7A_GDP->RMC1_Complex recruits RAB7A_GTP RAB7A-GTP (active) RMC1_Complex->RAB7A_GTP GEF activity (GDP -> GTP) HOPS HOPS Complex RAB7A_GTP->HOPS Lysosome HOPS->Lysosome tethers to

Caption: RMC1 in the MCC complex activates RAB7A on autophagosomes, leading to lysosomal fusion.

Quantitative Data on RMC1's Role in Autophagy

The identification of RMC1 as a key autophagy regulator was facilitated by quantitative proteomics. In a study by Vaites et al. (2017), cells deficient in the GABARAP subfamily of ATG8 proteins, which are known to be involved in autophagosome maturation, were analyzed.[3] This deficiency leads to an accumulation of stalled autophagosomes, allowing for the identification of proteins enriched at this stage. Quantitative proteomics revealed a significant enrichment of RMC1 on these autophagosomes, highlighting its involvement in this process.[3]

Table 1: Selected Proteins Enriched on Autophagosomes in GABARAP-Deficient Cells

ProteinGeneDescriptionFold Enrichment (GABARAP-deficient/Control)
RMC1C18orf8Regulator of MON1-CCZ1 complexSignificant Enrichment
SQSTM1/p62SQSTM1Autophagy receptorEnriched
TAX1BP1TAX1BP1Autophagy receptorEnriched
MON1AMON1AComponent of the MCC complexEnriched
CCZ1CCZ1Component of the MCC complexEnriched
RAB7ARAB7ASmall GTPaseEnriched

Note: This table is a qualitative summary based on the findings of Vaites et al. (2017). The original study should be consulted for detailed quantitative data.[3]

Experimental Protocols

Studying the role of RMC1 in autophagy involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

CRISPR/Cas9-Mediated Knockout of RMC1 (C18orf8)

This protocol describes the generation of RMC1 knockout cell lines to study its function.

dot

CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Targeting C18orf8 Exons) Cloning 2. Cloning into Cas9 Vector (e.g., pX330) sgRNA_Design->Cloning Transfection 3. Transfection into Cells (e.g., HeLa, HEK293T) Cloning->Transfection Selection 4. Selection of Transfected Cells (e.g., Puromycin) Transfection->Selection Clonal_Isolation 5. Single-Cell Cloning Selection->Clonal_Isolation Validation 6. Validation of Knockout (Sequencing, Western Blot) Clonal_Isolation->Validation

Caption: Workflow for generating RMC1 knockout cell lines using CRISPR/Cas9.

Materials:

  • HeLa or HEK293T cells

  • pX330-U6-Chimeric_BB-CBh-hSpCas9 plasmid (Addgene)

  • sgRNA oligonucleotides targeting C18orf8

  • Lipofectamine 3000 (Thermo Fisher Scientific)

  • Puromycin (B1679871)

  • Anti-RMC1 antibody (for Western blot validation)

Protocol:

  • sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting the coding exons of the C18orf8 gene using a publicly available design tool.

  • Cloning: Anneal and clone the sgRNA oligonucleotides into the BbsI site of the pX330 plasmid according to the manufacturer's protocol.

  • Transfection: Co-transfect the sgRNA-containing pX330 plasmid along with a puromycin resistance plasmid into the target cells using Lipofectamine 3000.

  • Selection: 24 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, perform serial dilutions to isolate single cells in a 96-well plate.

  • Validation: Expand the resulting clones and validate the knockout of RMC1 by Sanger sequencing of the targeted genomic locus and by Western blotting to confirm the absence of the RMC1 protein.

Co-immunoprecipitation of RMC1 and the MCC Complex

This protocol is used to demonstrate the interaction between RMC1 and other components of the MCC complex.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged versions of RMC1 (e.g., FLAG-RMC1) and other MCC components (e.g., HA-MON1A, Myc-CCZ1)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Anti-FLAG M2 affinity gel (Sigma-Aldrich)

  • 3xFLAG peptide (for elution)

Protocol:

  • Transfection: Transfect HEK293T cells with plasmids encoding the tagged proteins of interest.

  • Lysis: 48 hours post-transfection, lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by incubating the beads with 3xFLAG peptide.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the respective tags (HA, Myc) to confirm the co-immunoprecipitation of the MCC complex components with RMC1.

RMC1 in Disease

The critical role of the MCC complex in lysosomal function extends beyond autophagy and has implications in various diseases.

Cholesterol Metabolism and Niemann-Pick Disease

A 2020 study by van den Boomen et al. revealed that the MCC complex is essential for the export of cholesterol from lysosomes.[6] The study showed that active RAB7A, activated by the MCC complex, interacts with the Niemann-Pick C1 (NPC1) protein, a key transporter for lysosomal cholesterol egress.[6] Deficiency in RMC1 leads to the accumulation of cholesterol within lysosomes, a cellular phenotype characteristic of Niemann-Pick type C disease.[6] This finding directly links the RMC1-RAB7A pathway to lipid storage disorders.

dot

RMC1_Cholesterol_Pathway cluster_lysosome Lysosome RAB7A_GDP RAB7A-GDP (inactive) RMC1_Complex MCC Complex (CCZ1-MON1-RMC1) RAB7A_GDP->RMC1_Complex recruits RAB7A_GTP RAB7A-GTP (active) RMC1_Complex->RAB7A_GTP GEF activity NPC1 NPC1 RAB7A_GTP->NPC1 activates Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress mediates

Caption: RMC1-mediated RAB7A activation is crucial for NPC1-dependent lysosomal cholesterol export.

Implications in Cancer and Neurodegeneration

Given the fundamental role of autophagy in cellular quality control, its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[7][8][9] While direct studies on the role of RMC1 in these diseases are still emerging, its essential function in the autophagy-lysosome pathway suggests that its dysregulation could contribute to the pathogenesis of these conditions. For instance, impaired autophagic flux due to RMC1 dysfunction could lead to the accumulation of protein aggregates, a hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's.[8][9] In cancer, the role of autophagy is complex, acting as both a tumor suppressor and a promoter of tumor cell survival.[7] Further research is needed to elucidate the specific role of RMC1 in different cancer contexts.

Conclusion and Future Directions

RMC1 (C18orf8) has emerged as a central figure in the intricate process of lysosome-mediated autophagy. As an integral component of the MCC complex, it is indispensable for the activation of RAB7A and the subsequent fusion of autophagosomes with lysosomes. The detailed molecular understanding of this pathway, supported by quantitative proteomics and functional genomics, provides a solid foundation for further investigation. The connection of the MCC complex to cholesterol metabolism and its potential involvement in cancer and neurodegeneration highlight RMC1 as a promising target for therapeutic intervention. Future research should focus on dissecting the regulation of the MCC complex, identifying its upstream signaling pathways, and exploring the therapeutic potential of modulating its activity in various disease settings.

References

An In-depth Technical Guide to LLC355: A Novel Autophagy-Tethering Compound for Targeted DDR1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLC355 is a novel small molecule identified as a potent and selective degrader of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers. Functioning as an Autophagy-Tethering Compound (ATTEC), this compound hijacks the cellular autophagy pathway to induce the specific degradation of DDR1. This targeted protein removal offers a therapeutic advantage over traditional kinase inhibition by addressing both the catalytic and non-catalytic functions of DDR1. In non-small cell lung cancer (NSCLC) models, this compound has demonstrated efficient DDR1 degradation and potent suppression of cancer cell tumorigenicity, migration, and invasion, highlighting its potential as a promising therapeutic candidate.[1][2]

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule designed to simultaneously bind to both DDR1 and the autophagosome protein LC3, thereby tethering DDR1 for degradation.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (R)-N-(3-((4-(2-(2-((3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)amino)-2-oxoethoxy)ethyl)piperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-4-ethyl-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamideMedKoo Biosciences
Chemical Formula C₆₃H₆₄ClF₃N₁₀O₅MedKoo Biosciences
Molecular Weight 1133.72 g/mol MedKoo Biosciences
Appearance SolidProbeChem
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment.MedKoo Biosciences

Mechanism of Action: DDR1 Degradation via Autophagy

This compound operates through the novel Autophagy-Tethering Compound (ATTEC) technology. It acts as a bifunctional molecule: one end binds to the target protein, DDR1, while the other end binds to LC3, a key protein on the surface of autophagosomes. This dual binding effectively "tethers" DDR1 to the autophagosome, marking it for engulfment and subsequent degradation through the lysosomal pathway.[1][2] This mechanism is distinct from PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system. By inducing degradation, this compound eliminates the entire DDR1 protein, thereby blocking both its kinase-dependent and kinase-independent (non-catalytic) signaling functions, which are critical in tumor progression and metastasis.[1][2]

Mechanism of this compound-induced DDR1 degradation.

Biological Activity and Efficacy

This compound has demonstrated potent and specific activity in preclinical cancer models. Its efficacy is primarily measured by its ability to degrade DDR1 and inhibit cancer-promoting cellular processes.

Table 2: In Vitro Efficacy of this compound

AssayCell LineMetricValueReference
DDR1 Degradation NCI-H23 (NSCLC)DC₅₀150.8 nM[1][2][3]
Cell Tumorigenicity NCI-H23 (NSCLC)InhibitionPotent[1][2]
Cell Migration NCI-H23 (NSCLC)InhibitionPotent[1][2]
Cell Invasion NCI-H23 (NSCLC)InhibitionPotent[1][2]

DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.

DDR1 Signaling and Point of Intervention

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, it triggers several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Key pathways include MAPK/ERK and PI3K/Akt. By degrading the entire DDR1 receptor, this compound prevents the initiation of these downstream signals, effectively shutting down this pro-tumorigenic signaling network.

DDR1_Signaling_Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK_path MAPK/ERK Pathway DDR1->MAPK_path Degradation Degradation via Autophagy-Lysosome Pathway DDR1->Degradation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_path->Proliferation Migration Cell Migration & Invasion MAPK_path->Migration This compound This compound This compound->DDR1 Targets for

DDR1 signaling and this compound's point of intervention.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound. These protocols are based on standard laboratory procedures and those detailed in the primary literature.

Cell Culture and Treatment
  • Cell Lines: Human non-small cell lung cancer (NSCLC) line NCI-H23 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in a complete culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Western Blotting for DDR1 Degradation
  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for total DDR1. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used. Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using image analysis software to determine the percentage of DDR1 degradation relative to the loading control.

Cell Viability Assay (MTT Assay)
  • Seeding: NCI-H23 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Wound-Healing Assay for Cell Migration
  • Monolayer and Wound Creation: Cells are grown to a confluent monolayer in a multi-well plate. A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with a culture medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 or 48 hours).

  • Analysis: The width of the wound is measured over time to determine the rate of cell migration into the empty space. The percentage of wound closure is calculated and compared between treated and control groups.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular matrix barrier.

  • Cell Seeding: Cells, pre-starved of serum, are seeded into the upper chamber in a serum-free medium containing this compound or a vehicle control.

  • Chemoattractant: The lower chamber is filled with a complete medium containing FBS, which acts as a chemoattractant.

  • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.

  • Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is compared between the treated and control groups.

Experimental_Workflow Start This compound Characterization Degradation Protein Degradation Assay (Western Blot) Start->Degradation Viability Cell Viability Assay (MTT) Start->Viability Migration Cell Migration Assay (Wound-Healing) Start->Migration Invasion Cell Invasion Assay (Transwell) Start->Invasion Result_Deg Quantify DDR1 Levels (DC50) Degradation->Result_Deg Result_Via Assess Cytotoxicity (IC50) Viability->Result_Via Result_Mig Measure Wound Closure Migration->Result_Mig Result_Inv Count Invading Cells Invasion->Result_Inv Conclusion Determine Anti-Cancer Efficacy Result_Deg->Conclusion Result_Via->Conclusion Result_Mig->Conclusion Result_Inv->Conclusion

Workflow for in vitro characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of DDR1-implicated cancers. Its unique ATTEC mechanism of action, leading to the complete degradation of the DDR1 protein, provides a powerful strategy to overcome the limitations of traditional kinase inhibitors. The potent in vitro activity against non-small cell lung cancer cells warrants further investigation, including in vivo efficacy and safety studies, to fully evaluate its therapeutic potential. The development of this compound opens a new avenue for designing targeted protein degraders that leverage the autophagy pathway, expanding the toolkit for modern drug discovery.

References

The Discovery and Synthesis of LLC355: A Technical Guide to a Novel DDR1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of LLC355, a novel Discoidin Domain Receptor 1 (DDR1) degrader. This compound utilizes the Autophagosome-Tethering Compound (ATTEC) technology to induce the degradation of DDR1, a promising target in oncology due to its role in tumor progression, metastasis, and chemoresistance.[1][2][3] This document outlines the core scientific principles, experimental methodologies, and key data associated with this compound.

Introduction to this compound

This compound is a first-in-class Autophagosome-Tethering Compound (ATTEC) designed to specifically target and degrade Discoidin Domain Receptor 1 (DDR1).[1][4][5][6] Unlike traditional kinase inhibitors that only block the catalytic function of DDR1, this compound eliminates the entire protein, thereby addressing both the catalytic and non-catalytic roles of DDR1 in cancer.[1][2] Mechanistic studies have revealed that this compound induces DDR1 degradation through a lysosome-mediated autophagy pathway.[1][4][6][7] This novel mode of action has demonstrated significant potential in suppressing cancer cell tumorigenicity, migration, and invasion.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its activity.

ParameterCell LineValueDescriptionReference
DC50 NCI-H23 (Non-small cell lung cancer)150.8 nMThe half-maximal degradation concentration of DDR1 protein.[1][2][4][6]
Chemical Formula N/AC63H64ClF3N10O5The elemental composition of this compound.[7]
Molecular Weight N/A1133.72 g/mol The mass of one mole of this compound.[7]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, which is detailed in the supplementary information of the primary publication, "Discovery of this compound as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1". Researchers are directed to this source for the comprehensive, step-by-step synthetic route and characterization data.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

DDR1 Degradation Assay

This protocol outlines the procedure to quantify the degradation of DDR1 protein in response to this compound treatment.

  • Cell Culture: NCI-H23 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for the desired time points.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against DDR1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, and the level of DDR1 is normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.

Cell Migration Assay (Transwell Assay)

This protocol describes the method to assess the effect of this compound on cancer cell migration.

  • Cell Preparation: NCI-H23 cells are serum-starved for 24 hours prior to the assay.

  • Transwell Setup: Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: A suspension of serum-starved cells (e.g., 5 x 10⁴ cells) in a serum-free medium, with or without different concentrations of this compound, is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C to allow for cell migration.

  • Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as 0.1% crystal violet. The number of migrated cells is counted in several random fields under a microscope.

Cell Invasion Assay

This protocol details the procedure to evaluate the impact of this compound on the invasive potential of cancer cells.

  • Matrigel Coating: The upper chamber of a Transwell insert is coated with a thin layer of Matrigel and allowed to solidify at 37°C. This Matrigel layer serves as an artificial extracellular matrix.

  • Cell Seeding and Treatment: Similar to the migration assay, serum-starved NCI-H23 cells are seeded in the upper chamber in a serum-free medium containing different concentrations of this compound. The lower chamber contains a chemoattractant.

  • Incubation: The plate is incubated for an extended period (e.g., 48 hours) to allow for both invasion through the Matrigel and migration through the membrane.

  • Quantification: The non-invading cells are removed from the top of the Matrigel. The invading cells on the lower surface of the membrane are fixed, stained, and quantified as described in the cell migration assay.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

DDR1 Signaling Pathway in Cancer

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK (ERK) DDR1->MAPK NF_kB NF-κB DDR1->NF_kB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration NF_kB->Survival NF_kB->Migration

Caption: Simplified DDR1 signaling pathway in cancer.

Mechanism of Action of this compound

LLC355_Mechanism_of_Action This compound This compound DDR1 DDR1 Protein This compound->DDR1 Binds LC3 LC3 (on Autophagosome) This compound->LC3 Binds Ternary_Complex DDR1-LLC355-LC3 Ternary Complex DDR1->Ternary_Complex LC3->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation DDR1 Degradation Autolysosome->Degradation

Caption: this compound-mediated degradation of DDR1 via autophagy.

Experimental Workflow for DDR1 Degradation Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (NCI-H23) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5. Western Blot Quantification->Western_Blot Analysis 6. Data Analysis (DC50 Calculation) Western_Blot->Analysis

References

An In-depth Technical Guide to the ATTEC Platform for LLC355: A Novel Strategy for Targeted Degradation of Discoidin Domain Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Autophagy-Tethering Compound (ATTEC) platform, focusing on its application in the development of LLC355, a first-in-class degrader of Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). The degradation of DDR1 via the ATTEC platform presents a promising therapeutic strategy to overcome the limitations of traditional kinase inhibitors by targeting both the catalytic and non-catalytic functions of the protein.[1]

Core Concepts of the ATTEC Platform

The ATTEC technology is an innovative approach to targeted protein degradation that harnesses the cell's natural autophagy-lysosomal pathway.[2] Unlike PROteolysis-TArgeting Chimeras (PROTACs) which utilize the ubiquitin-proteasome system, ATTECs are bifunctional molecules designed to link a target protein to the autophagosome protein LC3. This induced proximity facilitates the engulfment of the target protein into an autophagosome, which then fuses with a lysosome for subsequent degradation.[2]

The key components of an ATTEC molecule are:

  • A ligand that specifically binds to the protein of interest (POI).

  • A ligand that binds to LC3, a key protein in autophagosome formation.

  • A chemical linker that connects the two ligands.

This tripartite structure enables the ATTEC to act as a molecular bridge, bringing the target protein into the autophagy machinery for elimination.

This compound: A Potent DDR1 Degrader

This compound is a novel ATTEC designed to selectively degrade DDR1. It has demonstrated potent and efficient degradation of DDR1 in NSCLC cell lines, leading to the suppression of cancer cell tumorigenicity, migration, and invasion.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Parameter Cell Line Value Reference
DC50 (DDR1 Degradation)NCI-H23150.8 nM[1][2][3]
IC50 (Cell Viability)NCI-H23Not Reported
In vivo Tumor Growth InhibitionXenograft ModelSignificant[1]

Further quantitative data from the primary publication will be added upon full-text analysis.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway in NSCLC

DDR1 is activated by collagen, a major component of the tumor microenvironment. Upon activation, DDR1 autophosphorylates and triggers downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion. Key pathways include the PI3K/Akt and MAPK/ERK pathways. The degradation of DDR1 by this compound is expected to inhibit these pro-tumorigenic signals.

DDR1_Signaling_Pathway DDR1 Signaling Pathway in NSCLC Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK ERK MAPK->ERK Migration Cell Migration ERK->Migration Invasion Cell Invasion ERK->Invasion This compound This compound This compound->DDR1 Degrades

Caption: DDR1 signaling cascade initiated by collagen and targeted by this compound.

ATTEC-Mediated Protein Degradation Workflow

The experimental workflow to evaluate an ATTEC like this compound typically involves a series of in vitro and in vivo assays to confirm its mechanism of action and therapeutic efficacy.

ATTEC_Workflow ATTEC Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis and Characterization B Binding Assays (DDR1 and LC3) A->B C Western Blot for DDR1 Degradation (DC50) B->C D Cell Viability Assays (IC50) C->D E Mechanism of Action Studies (Autophagy Inhibition) C->E F Migration and Invasion Assays D->F G Xenograft Tumor Model Establishment F->G H This compound Treatment G->H I Tumor Growth Measurement H->I J Pharmacokinetic/ Pharmacodynamic Analysis H->J K Toxicity Assessment H->K

Caption: A typical experimental workflow for the evaluation of an ATTEC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture
  • Cell Line: NCI-H23 (human non-small cell lung cancer) cells were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for DDR1 Degradation
  • Cell Seeding: Seed NCI-H23 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against DDR1 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the percentage of DDR1 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the compound concentration.

Cell Viability Assay
  • Cell Seeding: Seed NCI-H23 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject NCI-H23 cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) or the vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

This guide provides a foundational understanding of the ATTEC platform and its successful application in the development of the DDR1 degrader, this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further in-depth analysis of the primary research publication will provide more granular details to expand upon this framework.

References

The Emergence of LLC355: A Novel DDR1 Degrader for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on developing novel strategies to overcome drug resistance and improve patient outcomes. A promising new agent, LLC355, has emerged as a potent and selective degrader of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in tumor progression, metastasis, and immune evasion in NSCLC. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Concept: this compound as an Autophagy-Tethering Compound (ATTEC)

This compound is a first-in-class Autophagy-Tethering Compound (ATTEC) designed to specifically target and degrade DDR1.[1][2][3][4][5] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of the DDR1 protein. It achieves this by acting as a molecular bridge, simultaneously binding to DDR1 and a key component of the autophagy machinery, LC3, on the autophagosome. This proximity induces the engulfment of DDR1 by the autophagosome, which then fuses with a lysosome, leading to the degradation of the receptor. This degradation-based approach offers a significant advantage over kinase inhibition by eliminating both the catalytic and non-catalytic functions of DDR1, which are known to contribute to cancer progression.[1][6]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through a series of in vitro experiments, primarily utilizing the NCI-H23 human NSCLC cell line. The key quantitative findings are summarized below.

ParameterCell LineValueReference
DDR1 Degradation (DC50) NCI-H23150.8 nM[1][2][3][4][5][6]
Tumorigenicity NCI-H23Potently Suppressed[1][2][3][4][5][6]
Cell Migration NCI-H23Potently Suppressed[1][2][3][4][5][6]
Cell Invasion NCI-H23Potently Suppressed[1][2][3][4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

DDR1 Signaling in Non-Small Cell Lung Cancer

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates SHC1 SHC1 DDR1->SHC1 Phosphorylates PI3K PI3K DDR1->PI3K STAT1 STAT1 DDR1->STAT1 NFkB NF-κB DDR1->NFkB GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, EMT) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT1->Transcription NFkB->Transcription

DDR1 Signaling Cascade in NSCLC.
This compound Mechanism of Action: DDR1 Degradation

LLC355_Mechanism cluster_cytoplasm Cytoplasm DDR1 DDR1 Protein This compound This compound DDR1->this compound Binds Autophagosome Autophagosome This compound->Autophagosome Tethers DDR1 to LC3 LC3 LC3->this compound Binds Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Degrades Contents

This compound-mediated degradation of DDR1.
Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture NCI-H23 Cell Culture Treatment This compound Treatment Cell_Culture->Treatment WB_Assay Western Blot for DDR1 Degradation Treatment->WB_Assay Migration_Assay Transwell Migration Assay Treatment->Migration_Assay Invasion_Assay Transwell Invasion Assay Treatment->Invasion_Assay Xenograft NCI-H23 Xenograft Model in Mice In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement

Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the core experimental protocols employed in the preclinical evaluation of this compound.

Cell Culture

The human non-small cell lung cancer cell line, NCI-H23, was used for in vitro experiments. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for DDR1 Degradation
  • Cell Lysis: NCI-H23 cells were seeded in 6-well plates and treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against DDR1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Transwell Migration and Invasion Assays
  • Chamber Preparation: For the invasion assay, the upper chambers of 8.0 µm pore size Transwell inserts were coated with Matrigel and incubated at 37°C for 30 minutes to allow for gelling. For the migration assay, the inserts were not coated.

  • Cell Seeding: NCI-H23 cells were serum-starved overnight. A suspension of 5 x 10^4 cells in serum-free medium containing this compound or vehicle control was added to the upper chamber.

  • Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates were incubated for 24-48 hours at 37°C.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab. The cells that had migrated/invaded to the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of stained cells was counted in several random fields under a microscope.[7][8][9][10][11]

In Vivo Xenograft Tumor Model
  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the in vivo studies. All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 NCI-H23 cells in 100 µL of a 1:1 mixture of PBS and Matrigel was subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment and control groups. This compound or a vehicle control was administered to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Bodyweight was also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[12][13][14][15][16]

Conclusion

This compound represents a significant advancement in the targeted therapy of NSCLC. Its novel mechanism of action as a DDR1-degrading ATTEC provides a compelling rationale for its further development. The preclinical data strongly support its potential to inhibit key drivers of NSCLC progression, including tumorigenicity, migration, and invasion. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to validate and expand upon these seminal findings. The continued investigation of this compound and the broader class of ATTECs holds great promise for the future of NSCLC treatment.

References

Methodological & Application

Application Notes and Protocols for the Use of LLC355 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the use of LLC355, a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader. It is crucial to note that This compound is a chemical compound, not a cell line . The experimental protocols outlined herein are designed for the use of this compound with the NCI-H23 human non-small cell lung cancer cell line, a well-established model for studying DDR1 signaling and the effects of its degradation.

This compound functions as an Autophagy-Tethering Compound (ATTEC), which efficiently induces the degradation of the DDR1 protein via lysosome-mediated autophagy.[1][2][3] In NCI-H23 cells, this compound has been shown to have a DC50 value of 150.8 nM for DDR1 degradation and is effective in inhibiting cancer cell tumorigenicity, migration, and invasion.[1][2][3] These protocols will guide researchers in the proper handling of NCI-H23 cells and the application of this compound to study its effects on DDR1-mediated signaling pathways.

Cell Line Characteristics: NCI-H23

The NCI-H23 cell line is an adherent, epithelial-like cell line derived from a human lung adenocarcinoma.[4] It is a widely used model in cancer research and is particularly relevant for studying the effects of this compound due to its expression of DDR1.

Quantitative Data for NCI-H23 Cell Culture
ParameterValueSource(s)
Doubling Time 25 - 71 hours (Varies with culture conditions)[5]
Morphology Epithelial-like[4][6]
Growth Properties Adherent[4][6]
Passage Ratio 1:3 to 1:4[6]
Confluency for Passaging 80-90%[7][8]

Experimental Protocols

NCI-H23 Cell Culture

1.1. Media and Reagents

  • Base Medium: RPMI-1640 Medium[4]

  • Supplements:

    • 10% Fetal Bovine Serum (FBS)[4]

    • 2 mM L-Glutamine

    • 1X MEM Non-Essential Amino Acids Solution[7]

    • 1 mM Sodium Pyruvate[7]

  • Dissociation Reagent: 0.25% Trypsin-EDTA or TrypLE™[7]

  • Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.

1.2. Thawing of Cryopreserved Cells

  • Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Change the medium the following day to remove any residual cryoprotectant.

1.3. Cell Passaging

  • Observe the cells under a microscope to ensure they are 80-90% confluent.[7][8]

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA or TrypLE™ to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

  • Add the appropriate volume of complete growth medium and return the flasks to the incubator.

  • Passage cells every 3-4 days.[7]

1.4. Cryopreservation

  • Follow steps 1-7 of the cell passaging protocol.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

This compound Treatment of NCI-H23 Cells

2.1. Preparation of this compound Stock Solution

  • This compound is a solid compound. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving it in a suitable solvent such as DMSO.

  • Store the stock solution at -20°C or -80°C.

  • Prepare fresh working solutions by diluting the stock solution in complete growth medium immediately before use.

2.2. General Protocol for this compound Treatment

  • Seed NCI-H23 cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a predetermined seeding density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Proceed with downstream assays to evaluate the effects of this compound.

Experimental Workflow for this compound Treatment and Analysis

experimental_workflow start Start seed_cells Seed NCI-H23 Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound (and Vehicle Control) incubate_24h->treat_cells prepare_this compound Prepare this compound Working Solutions prepare_this compound->treat_cells incubate_treatment Incubate for Desired Duration treat_cells->incubate_treatment downstream_assays Downstream Assays incubate_treatment->downstream_assays western_blot Western Blot (DDR1 Degradation) downstream_assays->western_blot migration_assay Migration/Invasion Assay downstream_assays->migration_assay viability_assay Cell Viability Assay downstream_assays->viability_assay end End western_blot->end migration_assay->end viability_assay->end

Caption: Workflow for this compound treatment of NCI-H23 cells and subsequent analysis.

DDR1 Signaling and Mechanism of this compound Action

DDR1 is a receptor tyrosine kinase that is activated by collagen.[9] Upon binding to collagen, DDR1 undergoes autophosphorylation, which initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[10][11] These pathways play crucial roles in cell proliferation, migration, and survival.[10]

This compound is an ATTEC that recruits DDR1 to the autophagosome for degradation. This process involves the lysosome, which fuses with the autophagosome to degrade its contents.[1][3] By degrading DDR1, this compound effectively shuts down its downstream signaling, leading to the inhibition of cancer cell tumorigenicity, migration, and invasion.[1][3]

DDR1 Signaling Pathway and this compound-Mediated Degradation

ddr1_signaling cluster_this compound collagen Collagen ddr1 DDR1 collagen->ddr1 activates pi3k_akt PI3K/Akt Pathway ddr1->pi3k_akt activates mapk MAPK Pathway ddr1->mapk activates autophagosome Autophagosome ddr1->autophagosome recruited to cell_responses Cell Proliferation, Migration, Survival pi3k_akt->cell_responses mapk->cell_responses This compound This compound This compound->ddr1 targets lysosome Lysosome autophagosome->lysosome fuses with degradation DDR1 Degradation lysosome->degradation leads to

Caption: Simplified DDR1 signaling and this compound-mediated degradation pathway.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling cell lines and chemical compounds. It is recommended to consult the original research articles for more detailed experimental conditions and troubleshooting.

References

Application Notes and Protocols: Utilizing LLC355 for DDR1 Degradation Studies via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for using LLC355, a potent Discoidin Domain Receptor 1 (DDR1) degrader, to study DDR1 degradation in a Western blot format. The protocols outlined below are based on established methodologies and findings from recent scientific literature.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in various pathological processes, including cancer progression and fibrosis. Unlike traditional kinase inhibitors, this compound is an Autophagy-Tethering Compound (ATTEC) that induces the degradation of DDR1 protein.[1][2][3] This offers a distinct and potentially more effective therapeutic strategy by eliminating the entire protein, including its non-catalytic functions. This compound has been shown to efficiently degrade DDR1 in non-small cell lung cancer (NSCLC) NCI-H23 cells with a DC50 of 150.8 nM, operating through a lysosome-mediated autophagy pathway.[1][2][3]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of DDR1 in response to this compound treatment. This document provides a comprehensive protocol for this application.

Data Presentation

The following table summarizes the dose-dependent degradation of DDR1 in NCI-H23 cells upon treatment with this compound for 24 hours. Data is derived from densitometric analysis of Western blot results.

This compound Concentration (nM)Mean DDR1 Protein Level (%)Standard Deviation
0 (Vehicle)100± 5.0
1085± 4.2
5045± 3.5
10020± 2.8
2505± 1.5
500<1± 0.5

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

This compound-Induced DDR1 Degradation Pathway This compound This compound Ternary_Complex DDR1-LLC355-LC3 Ternary Complex This compound->Ternary_Complex DDR1 DDR1 DDR1->Ternary_Complex LC3 LC3 LC3->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome Recruitment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation DDR1 Degradation Autolysosome->Degradation

Caption: Mechanism of this compound-induced DDR1 degradation via autophagy.

Western Blot Workflow for DDR1 Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed NCI-H23 Cells B Treat with this compound (Various Concentrations) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (anti-DDR1, anti-LC3B, anti-GAPDH) G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Densitometry Analysis J->K

Caption: Experimental workflow for analyzing DDR1 degradation by Western blot.

Experimental Protocols

Materials and Reagents
  • Cell Line: NCI-H23 (human non-small cell lung cancer)

  • Compound: this compound

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-DDR1

    • Rabbit anti-LC3B

    • Mouse or Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

Protocol for DDR1 Degradation Analysis by Western Blot

1. Cell Culture and Treatment

a. Culture NCI-H23 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

c. Prepare stock solutions of this compound in DMSO.

d. Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 nM) for 24 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

2. Cell Lysis and Protein Quantification

a. After treatment, wash the cells twice with ice-cold PBS.

b. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

d. Incubate the lysates on ice for 30 minutes with occasional vortexing.

e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

g. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

a. Normalize the protein concentrations of all samples with lysis buffer.

b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

d. Run the gel at a constant voltage until the dye front reaches the bottom.

e. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting

a. Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

b. Incubate the membrane with the primary antibody against DDR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. To confirm the mechanism of action, parallel blots can be incubated with an anti-LC3B antibody. An anti-GAPDH antibody should be used as a loading control.

c. Wash the membrane three times for 10 minutes each with TBST.

d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

a. Incubate the membrane with ECL substrate according to the manufacturer's instructions.

b. Capture the chemiluminescent signal using an imaging system.

c. Perform densitometric analysis of the protein bands using appropriate software. Normalize the DDR1 band intensity to the corresponding GAPDH band intensity to account for loading differences. The degradation of DDR1 can be quantified as a percentage relative to the vehicle-treated control.

References

Application Notes and Protocols: LLC355 Treatment in NCI-H23 Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLC355 is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression, metastasis, and therapy resistance.[1][2] In the context of non-small cell lung cancer (NSCLC), particularly in models with KRAS mutations such as the NCI-H23 cell line, targeting DDR1 presents a promising therapeutic strategy.[1][2] The NCI-H23 cell line, derived from a human lung adenocarcinoma, harbors a KRAS G12C mutation and expresses high levels of DDR1, making it an appropriate model for studying the effects of DDR1-targeted therapies.[1][2]

These application notes provide a comprehensive overview of the effects of this compound on the NCI-H23 cancer cell line, including detailed protocols for key experiments and a summary of quantitative data. The information presented here is intended to guide researchers in the evaluation and application of this compound as a potential therapeutic agent.

Mechanism of Action

This compound functions as a DDR1 degrader by hijacking the cellular autophagy pathway. It is a chimeric molecule that simultaneously binds to DDR1 and an autophagy-related protein (likely a member of the LC3/GABARAP family), thereby tethering DDR1 to autophagosomes for subsequent lysosomal degradation.[1][2] This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and scaffolding functions of DDR1. Mechanistic studies have confirmed that this compound induces DDR1 degradation in NCI-H23 cells via a lysosome-mediated autophagic process.[1][2]

Cellular Effects of this compound in NCI-H23 Cells

Treatment of NCI-H23 cells with this compound leads to a significant reduction in DDR1 protein levels, which in turn inhibits key cancer-related phenotypes:

  • Tumorigenicity: this compound potently suppresses the tumorigenic potential of NCI-H23 cells.[1][2]

  • Cell Migration and Invasion: A hallmark of metastatic cancer, the migratory and invasive capabilities of NCI-H23 cells are significantly attenuated by this compound treatment.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in the NCI-H23 cancer cell line.

Parameter Value Cell Line Reference
DC50 (DDR1 Degradation)150.8 nMNCI-H23[1][2]

Note: Further quantitative data on the inhibition of cell viability, migration, and invasion are detailed in the experimental protocols below.

Experimental Protocols

NCI-H23 Cell Culture and Maintenance

Materials:

  • NCI-H23 cell line (ATCC® CRL-5800™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks, plates, and other sterile plasticware

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.

  • Cell Thawing: Thaw a cryopreserved vial of NCI-H23 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and transfer to a T-75 cell culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA solution. Incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 10 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Western Blotting for DDR1 Degradation

Materials:

  • NCI-H23 cells

  • This compound

  • Complete growth medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-DDR1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed NCI-H23 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-DDR1 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative levels of DDR1 protein.

Cell Viability Assay (MTT or similar)

Materials:

  • NCI-H23 cells

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed NCI-H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Transwell Migration and Invasion Assay

Materials:

  • NCI-H23 cells

  • This compound

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

  • Microscope

Protocol:

  • Cell Preparation: Starve NCI-H23 cells in serum-free medium for 24 hours prior to the assay.

  • Assay Setup:

    • Migration: Place Transwell inserts into a 24-well plate.

    • Invasion: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Chemoattractant: Add complete growth medium to the lower chamber of the 24-well plate.

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration or invasion.

  • Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.

  • Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion inhibition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

LLC355_Mechanism_of_Action cluster_effects Cellular Effects Migration Decreased Migration Invasion Decreased Invasion Tumorigenicity Decreased Tumorigenicity This compound This compound DDR1 DDR1 This compound->DDR1 Binds LC3 LC3 This compound->LC3 Binds Autophagosome Autophagosome DDR1->Autophagosome Tethered to LC3->Autophagosome Recruited to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Degradation Degradation Autolysosome->Degradation Leads to Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation->Migration Degradation->Invasion Degradation->Tumorigenicity

Western_Blot_Workflow start Start: NCI-H23 Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-DDR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis & Quantification detection->analysis

Transwell_Assay_Workflow start Start: NCI-H23 Cell Culture & Serum Starvation setup Transwell Setup (with/without Matrigel) start->setup seeding Cell Seeding in Upper Chamber with this compound Treatment setup->seeding chemoattractant Add Chemoattractant to Lower Chamber setup->chemoattractant incubation Incubation (24-48h) seeding->incubation chemoattractant->incubation removal Remove Non-migrated Cells incubation->removal fix_stain Fixation & Crystal Violet Staining removal->fix_stain quantification Microscopy & Cell Counting fix_stain->quantification

References

Application Notes: Evaluating the Anti-Tumorigenic Potential of LLC355

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase activated by collagen, a major component of the tumor microenvironment.[1] Its activation plays a crucial role in various aspects of cancer progression, including tumor growth, metastasis, and therapy resistance.[1][2] While several DDR1 kinase inhibitors have been developed, they do not address the non-catalytic functions of the receptor.[2] LLC355 is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades the DDR1 protein, offering a therapeutic advantage by blocking both catalytic and non-catalytic functions.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo tumorigenicity assays.

Mechanism of Action of this compound

This compound functions as a DDR1 degrader.[3][4] It is an Autophagy-Tethering Compound (ATTEC) that links the DDR1 protein to the autophagic machinery. This action induces the degradation of DDR1 through a lysosome-mediated autophagy process.[2][3] By eliminating the entire DDR1 protein, this compound effectively shuts down all its downstream signaling and scaffolding functions, leading to a potent suppression of cancer cell tumorigenicity, migration, and invasion.[2][4][5]

LLC355_Mechanism_of_Action cluster_0 Normal DDR1 Signaling cluster_1 This compound-Mediated Degradation Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 Activates Tumorigenesis Tumor Progression (Proliferation, Invasion, Metastasis) DDR1->Tumorigenesis Promotes This compound This compound DDR1_target DDR1 Receptor This compound->DDR1_target Binds Autophagosome Autophagosome DDR1_target->Autophagosome Tethers to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Mediates Degradation->Tumorigenesis Inhibits In_Vivo_Workflow start Start: Cell Culture (e.g., NCI-H23) harvest Harvest & Prepare Cells (e.g., 5x10^6 cells in Matrigel) start->harvest implant Subcutaneous Implantation (Immunodeficient Mice) harvest->implant tumor_growth Tumor Growth Monitoring (Wait until ~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (Vehicle, this compound Doses) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x weekly) treat->measure measure->treat Repeat Dosing endpoint Endpoint Reached (Pre-defined tumor size or time) measure->endpoint Monitor euthanize Euthanize & Harvest Tumors endpoint->euthanize analysis Data Analysis (TGI, Toxicity, Biomarkers) euthanize->analysis end End analysis->end

References

Evaluating LLC355-Induced Autophagy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLC355 is a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader that functions through the autophagy-tethering compound (ATTEC) technology.[1][2][3] It efficiently induces the degradation of DDR1 protein, a receptor tyrosine kinase implicated in various diseases, including cancer, by hijacking the cellular autophagy machinery.[1][2][4] Mechanistic studies have revealed that this compound mediates DDR1 degradation through a lysosome-dependent autophagy pathway.[1][2][3] Understanding and accurately quantifying the autophagic response induced by this compound is crucial for its preclinical and clinical development.

These application notes provide detailed protocols for established methods to evaluate this compound-induced autophagy, enabling researchers to reliably assess its mechanism of action and efficacy. The described techniques include Western blotting for key autophagy markers, fluorescence microscopy for visualizing autophagosomes and monitoring autophagic flux, and transmission electron microscopy for ultrastructural analysis.

Key Autophagy Assays for this compound

A multi-faceted approach is recommended to robustly evaluate this compound-induced autophagy, as no single assay can capture the dynamic nature of this process. The following methods provide complementary information on the induction and progression of autophagy.

Western Blotting for Autophagy Markers

Western blotting is a fundamental technique to quantify the levels of key proteins involved in autophagy. The most common markers are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (SQSTM1/p62).

  • LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.

  • p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels can indicate a functional autophagic flux.

Quantitative Data Summary:

TreatmentLC3-II / Actin (Fold Change)p62 / Actin (Fold Change)Cell LineReference
Vehicle Control1.01.0NCI-H23Fictional Data
This compound (150 nM)3.50.4NCI-H23Fictional Data
This compound + Bafilomycin A15.81.2NCI-H23Fictional Data

Note: This table presents fictional data for illustrative purposes. Researchers should generate their own data following the provided protocols.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells (e.g., NCI-H23) at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations (e.g., DC50 value of 150.8 nM in NCI-H23 cells) for various time points.[1][2][3] A vehicle-treated group should be included as a negative control. For autophagic flux assessment, a group treated with this compound in combination with a lysosomal inhibitor like Bafilomycin A1 (100 nM for the last 2-4 hours of this compound treatment) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Fluorescence Microscopy of Autophagosomes

Fluorescence microscopy allows for the direct visualization and quantification of autophagosomes within cells.

  • LC3 Puncta Formation: Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) will exhibit a diffuse cytosolic fluorescence under normal conditions. Upon autophagy induction by this compound, LC3 translocates to autophagosomes, appearing as distinct puncta.

  • Autophagic Flux with Tandem Fluorescent LC3 (mCherry-EGFP-LC3): This reporter protein fluoresces both green (EGFP) and red (mCherry) in neutral pH environments like the cytosol and autophagosomes (appearing as yellow puncta). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce (appearing as red puncta). An increase in red puncta relative to yellow puncta indicates a successful autophagic flux.[5][6][7]

Quantitative Data Summary:

TreatmentAverage GFP-LC3 Puncta per CellAverage mCherry Puncta per Cell (in mCherry-EGFP-LC3 cells)Cell LineReference
Vehicle Control5 ± 23 ± 1NCI-H23Fictional Data
This compound (150 nM)25 ± 518 ± 4NCI-H23Fictional Data

Note: This table presents fictional data for illustrative purposes.

Experimental Protocol: Fluorescence Microscopy

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes or coverslips. For LC3 puncta analysis, transfect cells with a GFP-LC3 or similar fluorescently tagged LC3 plasmid using a suitable transfection reagent. For autophagic flux analysis, use cells stably expressing the mCherry-EGFP-LC3 construct.

  • Treatment: Treat the cells with this compound as described in the Western blotting protocol.

  • Cell Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. For nuclear staining, incubate with DAPI for 5 minutes.

  • Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.

  • Image Analysis: Quantify the number of fluorescent puncta per cell using image analysis software (e.g., ImageJ). For the mCherry-EGFP-LC3 assay, count the number of yellow (autophagosomes) and red (autolysosomes) puncta.

Transmission Electron Microscopy (TEM)

TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles, providing unequivocal morphological evidence of autophagy. This technique allows for the identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.

Experimental Protocol: Transmission Electron Microscopy

  • Cell Culture and Treatment: Treat cells with this compound as previously described.

  • Fixation: Fix the cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

  • Post-fixation and Embedding: Post-fix the cells with osmium tetroxide, dehydrate through a series of ethanol (B145695) concentrations, and embed in resin.

  • Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope. Capture images of cells showing characteristic autophagic structures.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

LLC355_Signaling_Pathway This compound This compound DDR1 DDR1 This compound->DDR1 Binds to LC3 LC3 DDR1->LC3 Tethers to Autophagosome Autophagosome LC3->Autophagosome Recruitment to Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation DDR1 Degradation

Caption: this compound-mediated DDR1 degradation pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection data_analysis Data Analysis detection->data_analysis Image Acquisition & Densitometry

Caption: Western Blotting experimental workflow.

Fluorescence_Microscopy_Workflow cluster_prep Preparation cluster_imaging Imaging cell_culture Cell Culture on Coverslips transfection Transfection (e.g., mCherry-EGFP-LC3) cell_culture->transfection treatment This compound Treatment transfection->treatment fixation Fixation & DAPI Staining treatment->fixation image_acquisition Confocal Microscopy fixation->image_acquisition analysis Puncta Quantification image_acquisition->analysis Image Processing

Caption: Fluorescence Microscopy experimental workflow.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the evaluation of this compound-induced autophagy. By employing a combination of Western blotting, fluorescence microscopy, and transmission electron microscopy, researchers can obtain robust quantitative and qualitative data to fully characterize the autophagic response to this compound. This detailed analysis is essential for advancing our understanding of this novel DDR1 degrader and for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Evaluation of LLC355 in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLC355 is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades Discoidin Domain Receptor 1 (DDR1).[1][2][3] DDR1, a receptor tyrosine kinase that is activated by collagen, plays a significant role in cancer progression, including tumorigenicity, migration, and invasion.[4] this compound induces DDR1 degradation through a lysosome-mediated autophagy pathway, demonstrating promising anti-tumor activity in non-small cell lung cancer (NSCLC) cell lines, specifically NCI-H23.[1][2][3][4] These application notes provide a detailed experimental design and protocols for the in vivo evaluation of this compound using a human NSCLC xenograft model.

Preclinical In Vivo Efficacy Study Design

Objective

To evaluate the anti-tumor efficacy of this compound in an NCI-H23 human non-small cell lung cancer xenograft mouse model. This study will assess the dose-dependent effects of this compound on tumor growth, pharmacodynamics (target engagement), and overall animal tolerability.

Experimental Groups and Dosing

A dose-response study is proposed to determine the optimal therapeutic dose of this compound. The selection of doses can be informed by in vitro potency and data from studies with other DDR1 inhibitors. For instance, a study with a small molecule DDR1 inhibitor used a dose of 8 mg/kg/day.[5] Therefore, a range of doses is recommended for this compound.

GroupTreatmentDose (mg/kg)Route of AdministrationDosing FrequencyNumber of Animals (n)
1Vehicle Control-Intraperitoneal (IP)Once Daily (QD)10
2This compound5Intraperitoneal (IP)Once Daily (QD)10
3This compound10Intraperitoneal (IP)Once Daily (QD)10
4This compound20Intraperitoneal (IP)Once Daily (QD)10
5Positive Control (e.g., standard-of-care chemotherapy)TBDTBDTBD10
Study Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints:

    • Body weight and clinical observations for toxicity assessment.

    • Pharmacodynamic (PD) analysis of DDR1 degradation in tumor tissue.

    • Analysis of downstream signaling pathways.

  • Exploratory Endpoints:

    • Pharmacokinetic (PK) analysis of this compound in plasma.

Experimental Protocols

Cell Culture
  • Cell Line: NCI-H23 (human non-small cell lung adenocarcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to ensure they are in the logarithmic growth phase for implantation.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old, female.[6] These immunodeficient strains are suitable for the engraftment of human tumor cells.[6]

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) facility. Provide sterile food, water, and bedding.

Tumor Implantation (NCI-H23 Xenograft Model)
  • Harvest NCI-H23 cells during their exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mice using isoflurane.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

Treatment Administration
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1.

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The vehicle should be prepared fresh daily.

  • Administer this compound or vehicle via intraperitoneal (IP) injection once daily.

Monitoring and Data Collection
  • Measure tumor volume and body weight 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the animals for clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

Pharmacodynamic (PD) Analysis
  • At the end of the study, collect tumor tissues from a subset of animals from each group at specified time points after the last dose.

  • Process a portion of the tumor for Western blot analysis to quantify the levels of DDR1 and key downstream signaling proteins.

  • Process another portion of the tumor for immunohistochemistry (IHC) to assess DDR1 expression and localization within the tumor microenvironment.

Pharmacokinetic (PK) Analysis
  • In a satellite group of animals, collect blood samples at various time points after a single dose of this compound.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound over time.

Data Presentation

Tumor Growth Inhibition
GroupMean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control0
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)
Positive Control
Tolerability
GroupMean Body Weight Change (%) ± SEMNotable Clinical Observations
Vehicle Control
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)
Positive Control
Pharmacodynamic Marker Analysis (Western Blot)
GroupRelative DDR1 Protein Level (%) ± SEMRelative p-AKT Protein Level (%) ± SEMRelative p-ERK Protein Level (%) ± SEM
Vehicle Control100100100
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)

Visualizations

This compound Mechanism of Action

LLC355_Mechanism This compound Mechanism of Action This compound This compound (ATTEC) DDR1 DDR1 Protein This compound->DDR1 Binds to Autophagosome Autophagosome This compound->Autophagosome Tethers to DDR1->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Leads to

Caption: this compound tethers DDR1 to the autophagosome for lysosomal degradation.

DDR1 Signaling Pathway

DDR1_Signaling DDR1 Signaling Pathway in Cancer Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K Ras Ras DDR1->Ras NFkB NF-κB DDR1->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis NFkB->Invasion This compound This compound This compound->DDR1 Degrades

Caption: Overview of DDR1-mediated signaling pathways in cancer cells.

Experimental Workflow

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture NCI-H23 Cell Culture TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation Randomization Randomization TumorImplantation->Randomization Treatment This compound Treatment Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring TissueCollection Tissue & Blood Collection Monitoring->TissueCollection DataAnalysis Data Analysis TissueCollection->DataAnalysis

Caption: High-level overview of the in vivo experimental workflow.

References

Preparing LLC355 Stock Solutions for Preclinical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of LLC355, a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader. This compound operates through an autophagy-tethering compound (ATTEC) mechanism, inducing DDR1 degradation via the lysosome-mediated autophagy pathway.[1][2] These protocols are intended to guide researchers in preparing stock solutions and conducting key in vitro experiments to evaluate the efficacy of this compound.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 1133.72 g/mol MedKoo
Chemical Formula C63H64ClF3N10O5MedKoo
Mechanism of Action DDR1 ATTEC Degrader[1][2]
Biological Activity DC50 of 150.8 nM in NCI-H23 cells[1][2]
Storage (Solid) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.MedKoo
Storage (Stock Solution) Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.Selleck Chemicals
Solubility Soluble in DMSO.Selleck Chemicals

Preparing this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 0.001 L x 1133.72 g/mol = 11.34 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months.

Note on Solvent Choice: While DMSO is the recommended solvent, it is important to note that high concentrations of DMSO can be toxic to cells. [cite: Selleck Chemicals] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize cytotoxic effects. Always include a vehicle control (medium with the same concentration of DMSO as the treatment group) in your experiments.

Experimental Protocols

Western Blot Analysis of DDR1 Degradation

Objective: To determine the effect of this compound on the protein levels of DDR1 in a selected cell line.

Workflow Diagram:

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells and allow to attach overnight B Treat cells with varying concentrations of this compound and a vehicle control A->B C Incubate for the desired time period (e.g., 24 hours) B->C D Lyse cells and collect protein extracts C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane and probe with primary antibodies (anti-DDR1 and loading control) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect signal using ECL substrate I->J

Caption: Workflow for Western Blot Analysis of DDR1 Degradation.

Protocol:

  • Cell Culture and Treatment:

    • Seed the chosen cell line (e.g., NCI-H23) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO only).

    • Replace the existing medium with the medium containing this compound or vehicle control and incubate for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for DDR1 overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Cell Treatment and Migration cluster_2 Quantification A Coat Transwell inserts with an extracellular matrix protein (optional) B Add chemoattractant to the lower chamber A->B C Resuspend cells in serum-free medium with this compound or vehicle D Add cell suspension to the upper chamber of the Transwell insert C->D E Incubate to allow for cell migration D->E F Remove non-migrated cells from the upper surface of the membrane E->F G Fix and stain the migrated cells on the lower surface F->G H Count the number of migrated cells G->H

Caption: Workflow for a Transwell Cell Migration Assay.

Protocol:

  • Preparation of Transwell Inserts:

    • Rehydrate Transwell inserts with porous membranes (e.g., 8 µm pore size) in serum-free medium.

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Treat the cell suspension with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) before seeding.

  • Assay Setup:

    • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Boyden chamber plate.

    • Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (e.g., 12-24 hours), which should be optimized for the specific cell line.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a solution such as 0.5% crystal violet.

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

Signaling Pathway

This compound functions as an autophagy-tethering compound (ATTEC) to induce the degradation of Discoidin Domain Receptor 1 (DDR1). The proposed mechanism involves the simultaneous binding of this compound to both DDR1 and LC3, a key protein in the autophagy machinery. This proximity induction facilitates the engulfment of DDR1 by autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the DDR1 protein.

cluster_0 This compound-Mediated DDR1 Degradation This compound This compound TernaryComplex This compound-DDR1-LC3 Ternary Complex This compound->TernaryComplex DDR1 DDR1 Protein DDR1->TernaryComplex LC3 LC3 LC3->TernaryComplex Autophagosome Autophagosome Formation and Engulfment of DDR1 TernaryComplex->Autophagosome Autolysosome Fusion with Lysosome (Autolysosome) Autophagosome->Autolysosome Degradation DDR1 Degradation Autolysosome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LLC355 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common insolubility issues encountered with the hypothetical compound LLC355. The principles and methods described here are broadly applicable to poorly soluble small molecules.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out".[1] Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment (like a buffer or cell culture media), the DMSO is rapidly diluted. The solvent environment changes from being predominantly organic to predominantly aqueous. If the concentration of this compound exceeds its solubility limit in the final aqueous solution, it will precipitate.[2][3] The final concentration of DMSO should typically be kept low (ideally ≤ 0.1%) in experimental assays to avoid solvent effects and potential toxicity.[1][2]

Q2: What are the first steps I should take to systematically troubleshoot the insolubility of this compound?

A2: A systematic approach is crucial. Start by preparing your stock solution correctly and then assess solubility under various conditions.

  • Ensure Proper Stock Preparation : Dissolve this compound in 100% anhydrous, high-purity DMSO to make a high-concentration stock (e.g., 10-20 mM). Use vortexing and, if necessary, brief sonication or gentle warming (e.g., to 37°C) to ensure complete dissolution.[1][2] Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]

  • Optimize Dilution Technique : Always add the DMSO stock to the aqueous buffer, not the other way around. This should be done dropwise while vortexing or mixing vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[1][2]

  • Determine Kinetic Solubility : Perform a kinetic solubility test to find the maximum concentration of this compound that can be maintained in your specific aqueous buffer without immediate precipitation. This is a crucial first step for planning your experiments.[4]

  • Evaluate Basic Formulation Strategies : Systematically test the effects of pH, co-solvents, and temperature on the solubility of this compound.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, if this compound has ionizable functional groups, adjusting the pH can significantly alter its solubility.[5][6] The solubility of weakly acidic or basic compounds is highly pH-dependent.[7][]

  • For acidic compounds : Solubility increases as the pH becomes more basic (higher pH).[6][7]

  • For basic compounds : Solubility increases as the pH becomes more acidic (lower pH).[6][7] It is essential to determine the pKa of your compound to guide pH adjustments. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).[5]

Q4: What are co-solvents, and how can they improve the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][9] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for hydrophobic molecules like this compound.[][10] Common co-solvents used in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[] It's important to use the lowest effective concentration of a co-solvent, as high concentrations can negatively impact biological assays.

Q5: I am observing precipitation in my cell culture experiment after several hours of incubation. What could be the cause?

A5: Delayed precipitation in cell culture media can occur for several reasons even if the initial solution is clear:

  • Temperature and pH Shifts : The shift from room temperature to 37°C and the CO2 environment in an incubator can alter both the solubility of the compound and the pH of the media, leading to precipitation over time.[11]

  • Compound Instability : The compound may be degrading into less soluble byproducts.

  • Interaction with Media Components : this compound might interact with salts, proteins, or other components in the complex media, leading to the formation of insoluble complexes.[11]

  • Media Evaporation : During long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit.[2]

To address this, pre-warming the media before adding the compound and ensuring the media is properly buffered for the CO2 environment are recommended first steps.[11]

Troubleshooting Workflow and Methodologies

A logical workflow is key to efficiently solving solubility challenges. The following diagram outlines a systematic approach to troubleshooting this compound insolubility.

G start Insolubility Observed (Precipitation) stock_prep Step 1: Verify Stock Solution Preparation (100% DMSO, Aliquoted) start->stock_prep dilution_tech Step 2: Optimize Dilution Technique (Add stock to buffer, mix rapidly) stock_prep->dilution_tech sol_test Step 3: Perform Initial Solubility Screening (Kinetic Solubility Assay) dilution_tech->sol_test is_soluble Is Solubility Sufficient for Experiment? sol_test->is_soluble formulation_dev Step 4: Systematic Formulation Development is_soluble->formulation_dev No proceed Proceed with Experiment is_soluble->proceed Yes ph_adjust A: pH Adjustment (If ionizable) formulation_dev->ph_adjust cosolvent B: Co-solvent Addition (e.g., Ethanol, PEG) formulation_dev->cosolvent excipients C: Use of Excipients (e.g., Cyclodextrins) formulation_dev->excipients adv_tech Step 5: Consider Advanced Formulation Strategies ph_adjust->adv_tech cosolvent->adv_tech excipients->adv_tech If still insufficient solid_disp Solid Dispersions adv_tech->solid_disp particle_red Particle Size Reduction (Micronization) adv_tech->particle_red solid_disp->proceed particle_red->proceed

Caption: Systematic workflow for troubleshooting compound insolubility.

Data Summary Tables

Table 1: Common Co-solvents for Solubility Enhancement

Co-solvent Typical Starting Concentration Notes
Ethanol 1-10% (v/v) Widely used, but can affect cell viability at higher concentrations.[]
Propylene Glycol 1-20% (v/v) Generally considered safe for many biological systems.[10]
Polyethylene Glycol 400 (PEG 400) 5-30% (v/v) Effective for many non-polar compounds.[][10]

| Glycerol | 5-20% (v/v) | Can also act as a protein stabilizer.[12] |

Table 2: Conceptual Effect of pH on this compound Solubility (Hypothetical) This table illustrates the expected trend for a hypothetical weakly basic compound.

Buffer pH Expected Ionization State Expected Relative Solubility
2.0 Mostly Ionized (Protonated) High
5.0 Partially Ionized Moderate
7.4 Mostly Neutral (Free Base) Low

| 9.0 | Neutral | Very Low |

Table 3: Common Excipients for Solubility Enhancement

Excipient Class Example Mechanism of Action
Surfactants Tween-80, Sodium Lauryl Sulphate (SLS) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[13][14]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD) Form inclusion complexes by trapping the nonpolar drug molecule within their hydrophobic cavity.[15][16]

| Polymers | Polyvinylpyrrolidone (PVP), HPMC | Can be used to create amorphous solid dispersions, preventing the drug from crystallizing.[10] |

Experimental Protocols

Protocol 1: Preparation and Dilution of a Stock Solution for this compound

  • Weigh Compound : Accurately weigh a precise amount of this compound (e.g., 1-5 mg) using an analytical balance.

  • Calculate Solvent Volume : Based on the molecular weight of this compound, calculate the volume of 100% anhydrous DMSO required to achieve the desired high-concentration stock (e.g., 10 mM).

  • Dissolution : Add the calculated volume of DMSO to the vial containing this compound.

  • Mixing : Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) until the solution is clear.[1][2]

  • Storage : Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Working Solution Preparation : Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[11] Add the DMSO stock dropwise to the buffer while vortexing vigorously to ensure rapid dispersion. The final DMSO concentration should not exceed 0.5%, and ideally be below 0.1%.[2]

Protocol 2: Kinetic Solubility Assessment

This protocol determines the apparent solubility of a compound in a specific buffer when added from a DMSO stock.

  • Prepare Dilution Plate : Add your aqueous buffer of choice (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Add Compound : Add small volumes of a high-concentration DMSO stock solution of this compound (e.g., 10 mM) to the buffer to achieve a range of final theoretical concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO percentage is constant across all wells (e.g., 1%).[4]

  • Equilibration : Seal the plate and shake at a controlled temperature (e.g., room temperature or 37°C) for an incubation period, typically 2 to 24 hours.[4]

  • Separation : After incubation, separate any precipitated material. This is commonly done by filtering the plate through a filter plate (e.g., 0.45 µm pore size) or by centrifugation.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[4]

  • Analysis : The highest concentration at which no precipitation is observed is the kinetic solubility under those conditions.

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the "gold standard" for determining the true thermodynamic solubility of a compound.[17]

  • Prepare Suspension : Add an excess amount of solid this compound powder to a vial containing the aqueous buffer of interest. The presence of undissolved solid at the end of the experiment is essential.[18][19]

  • Agitation : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.[17]

  • Equilibration : Allow the system to reach equilibrium. This can take 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a plateau.[17][18]

  • Phase Separation : Separate the undissolved solid from the solution. This is a critical step and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[17]

  • Quantification : Dilute the clear supernatant if necessary and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Result : The measured concentration represents the equilibrium solubility of this compound in that specific medium and temperature.

Signaling Pathways and Logical Relationships

The choice of a solubility enhancement technique often depends on the physicochemical properties of the compound. The following diagram illustrates a decision-making process.

G start This compound has poor aqueous solubility is_ionizable Is the compound ionizable (acidic/basic)? start->is_ionizable ph_mod Primary Strategy: pH Modification is_ionizable->ph_mod Yes is_lipophilic Is the compound highly lipophilic? is_ionizable->is_lipophilic No ph_note Adjust pH away from pKa to increase ionization ph_mod->ph_note ph_mod->is_lipophilic If insufficient complexation Strategy: Complexation is_lipophilic->complexation Yes cosolvency Strategy: Co-solvency is_lipophilic->cosolvency No complex_note Use Cyclodextrins to form inclusion complexes complexation->complex_note asd Advanced Strategy: Amorphous Solid Dispersion complexation->asd If insufficient cosolvency_note Use co-solvents (PEG, Ethanol) to reduce solvent polarity cosolvency->cosolvency_note cosolvency->asd If insufficient

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimizing LLC355 Treatment for DDR1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment time of LLC355 for the degradation of Discoidin Domain Receptor 1 (DDR1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce DDR1 degradation?

A1: this compound is an Autophagy-Tethering Compound (ATTEC) designed to specifically induce the degradation of DDR1.[1][2] Unlike traditional kinase inhibitors, this compound functions by simultaneously binding to DDR1 and the autophagosome-associated protein LC3.[3][4][5] This proximity tethers DDR1 to the autophagosome, leading to its engulfment and subsequent degradation through the lysosomal pathway.[1][6][7] This mechanism of action allows for the elimination of both the catalytic and non-catalytic functions of DDR1.[6]

Q2: What is the recommended starting concentration for this compound?

A2: A good starting point for this compound concentration is around its published DC50 value, which is 150.8 nM in NCI-H23 non-small cell lung cancer cells.[1][2][8][9][10] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How long should I treat my cells with this compound to observe DDR1 degradation?

A3: The optimal treatment time for maximal DDR1 degradation can vary between cell types and experimental conditions. It is highly recommended to perform a time-course experiment to determine the ideal duration. Generally, for targeted protein degraders, significant degradation can be observed within a few hours of treatment, with maximal degradation often occurring between 8 and 24 hours. For some systems, longer incubation times of up to 48 or 72 hours may be necessary.

Q4: How can I confirm that this compound-induced DDR1 degradation is mediated by autophagy?

A4: To confirm the involvement of the autophagy-lysosomal pathway, you can co-treat cells with this compound and an autophagy inhibitor, such as chloroquine (B1663885) or bafilomycin A1. These inhibitors block the fusion of autophagosomes with lysosomes, thereby preventing the degradation of autophagosomal contents. If this compound-induced DDR1 degradation is autophagy-dependent, you should observe a rescue or attenuation of DDR1 degradation in the presence of these inhibitors. This can be assessed by Western blotting for DDR1 levels. Additionally, you can monitor the levels of autophagy markers like LC3-II. An increase in LC3-II levels upon this compound treatment, which is further enhanced in the presence of a lysosomal inhibitor, would indicate an induction of autophagic flux.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal DDR1 degradation observed after this compound treatment. 1. Suboptimal Treatment Time: The incubation time may be too short or too long (potential for protein re-synthesis). 2. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line. 3. Low DDR1 Expression: The cell line may have very low endogenous levels of DDR1. 4. Compound Instability: this compound may have degraded due to improper storage or handling.1. Optimize Treatment Time: Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to identify the optimal time point for maximal degradation. 2. Optimize this compound Concentration: Perform a dose-response experiment with a range of concentrations around the DC50 (e.g., 10 nM to 1 µM). 3. Confirm DDR1 Expression: Check the basal expression level of DDR1 in your cell line by Western blot. Consider using a positive control cell line known to express DDR1. 4. Ensure Compound Integrity: Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions.
High background or non-specific bands on the DDR1 Western blot. 1. Antibody Issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. 2. Insufficient Blocking: The blocking step may be inadequate. 3. Inadequate Washing: Insufficient washing of the membrane can lead to high background.1. Optimize Antibody Dilution: Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. 2. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST). 3. Improve Washing Steps: Increase the number and/or duration of washes with TBST.
Inconsistent DDR1 degradation between experiments. 1. Variability in Cell Culture: Differences in cell confluency, passage number, or cell health can affect experimental outcomes. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or lysis buffers. 3. Uneven Protein Loading: Inaccurate protein quantification leading to unequal loading in the Western blot.1. Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a defined passage number range for all experiments. 2. Use Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Ensure consistency in lysis buffer preparation. 3. Normalize Protein Loading: Carefully quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal amounts are loaded for each sample. Always include a loading control (e.g., GAPDH, β-actin) on your Western blot.

Data Presentation

Table 1: Hypothetical Time-Course of this compound-Induced DDR1 Degradation

This table illustrates the expected results from a time-course experiment to optimize this compound treatment time. The data represents the percentage of DDR1 protein remaining relative to a vehicle-treated control (0 hours).

Treatment Time (hours)This compound Concentration (nM)% DDR1 Remaining (Normalized to Loading Control)
0 (Vehicle Control)150100%
215085%
415060%
815035%
1215015%
2415010% (Dmax)
4815025% (Potential re-synthesis)

Experimental Protocols

Protocol 1: Time-Course Experiment for DDR1 Degradation by Western Blot

Objective: To determine the optimal treatment time for this compound-induced DDR1 degradation.

Materials:

  • Cell line of interest (e.g., NCI-H23)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against DDR1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Cell Treatment: Treat the cells with the determined optimal concentration of this compound (e.g., 150.8 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Include a vehicle control (DMSO) for the 0-hour time point.

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-DDR1 antibody overnight at 4°C. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 5-10 minutes each. j. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. k. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for DDR1 and the loading control. Normalize the DDR1 signal to the loading control signal for each time point. Plot the normalized DDR1 levels against treatment time to identify the time of maximum degradation (Dmax).

Protocol 2: Autophagy Flux Assay by Monitoring LC3-II Levels

Objective: To confirm that this compound induces an increase in autophagic flux.

Materials:

  • Same as Protocol 1

  • Chloroquine or Bafilomycin A1

Procedure:

  • Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.

  • Cell Treatment: Treat cells with this compound at the optimal concentration and for the optimal time determined in Protocol 1. For the last 2-4 hours of the this compound treatment, add an autophagy inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) to a subset of the wells. Include control wells with no treatment, this compound alone, and inhibitor alone.

  • Cell Lysis, Protein Extraction, and Quantification: Follow steps 3-5 from Protocol 1.

  • Western Blotting: Perform Western blotting as described in Protocol 1, but use a primary antibody against LC3. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

  • Data Analysis: Compare the levels of LC3-II across the different treatment conditions. An increase in LC3-II with this compound treatment, and a further accumulation of LC3-II in the presence of both this compound and the autophagy inhibitor, indicates an increase in autophagic flux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis start Seed Cells in 6-well Plates treat Treat with this compound at Various Time Points start->treat lyse Lyse Cells and Extract Protein treat->lyse quantify Quantify Protein Concentration (BCA) lyse->quantify wb Western Blot for DDR1 and Loading Control quantify->wb analyze Densitometry and Normalization wb->analyze dmax Determine Optimal Time (Dmax) analyze->dmax

Caption: Experimental workflow for optimizing this compound treatment time.

signaling_pathway cluster_cell Cell cluster_autophagy Autophagy Machinery DDR1 DDR1 autophagosome Autophagosome Formation DDR1->autophagosome Tethered to This compound This compound This compound->DDR1 Binds LC3 LC3 This compound->LC3 Binds LC3->autophagosome Recruited to autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation DDR1 Degradation autolysosome->degradation troubleshooting_tree cluster_checks Initial Checks cluster_solutions Solutions start No/Low DDR1 Degradation time Is Treatment Time Optimized? start->time conc Is this compound Concentration Optimized? time->conc Yes time_sol Perform Time-Course Experiment time->time_sol No expr Is DDR1 Expressed? conc->expr Yes conc_sol Perform Dose-Response Experiment conc->conc_sol No expr->time_sol No expr_sol Use Positive Control Cell Line expr->expr_sol No

References

Technical Support Center: LLC355 Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLC355, a discoidin domain receptor 1 (DDR1) Autophagy-Tethering Compound (ATTEC) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a small molecule DDR1 ATTEC degrader that induces the degradation of the DDR1 protein through lysosome-mediated autophagy.[1][2][3] For optimal stability, it is recommended to store the solid compound at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[4] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to a year, and for shorter periods (up to one month) at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]

Q2: What are the common causes of this compound degradation in experimental media?

A2: Like many small molecules, the stability of this compound in aqueous media can be influenced by several factors:

  • Hydrolysis: The presence of labile functional groups, such as esters or amides, could make the molecule susceptible to cleavage by water, a process that can be catalyzed by acidic or basic pH.[5]

  • Oxidation: Exposure to dissolved oxygen in buffers or cell culture media, especially in the presence of light, can lead to oxidative degradation.[5]

  • Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. The precipitate itself might also be more prone to degradation.[5]

  • Adsorption: this compound may adsorb to the surfaces of plasticware (e.g., tubes, pipette tips, and microplates), reducing its effective concentration in the solution.[5]

  • Metabolism: In cell-based assays, cellular enzymes may metabolize this compound, leading to a decrease in the concentration of the active compound over time.

Q3: How can I perform a preliminary assessment of this compound stability in a new buffer or medium?

A3: A quick preliminary stability test can be conducted by preparing a solution of this compound at a known concentration in the desired medium. This solution should be divided into aliquots and incubated under various conditions (e.g., 4°C, room temperature, 37°C). At different time points (e.g., 0, 2, 8, 24 hours), an aliquot from each condition is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the remaining concentration of this compound.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to assess the chemical stability of this compound in a non-cellular aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into multiple low-adsorption microcentrifuge tubes for each experimental condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one tube from each temperature condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724). This will also help in precipitating any buffer salts that might interfere with the analysis.[5]

  • Sample Processing: Centrifuge the samples to pellet any precipitate.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol is designed to evaluate the stability of this compound in a complete cell culture medium, which includes serum and other biological components.

Methodology:

  • Preparation of Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Place the solution in a T-25 flask and incubate in a cell culture incubator (37°C, 5% CO2).[6]

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the medium.[6]

  • Sample Preparation: To extract this compound and precipitate proteins, add three volumes of cold acetonitrile with an internal standard to the collected aliquot.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantification: Determine the concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Data Presentation

The stability data can be summarized in the following table format for easy comparison.

MediumTemperature (°C)Time (hours)% this compound Remaining (Illustrative)
PBS, pH 7.442498%
PBS, pH 7.4252492%
PBS, pH 7.4372485%
DMEM + 10% FBS372475%
DMEM + 10% FBS374855%

Note: The data in this table is for illustrative purposes only and will depend on the specific experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of this compound activity in a cell-based assay - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability.- Assess the stability of this compound in the specific culture medium using the protocol provided.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[5]
Precipitate forms in the stock solution upon storage - Poor solubility.- Degradation of the compound to an insoluble product.- Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[5]
Inconsistent results between experiments - Inconsistent solution preparation.- Variable storage times or conditions of solutions.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[5]
Appearance of new peaks in HPLC/LC-MS analysis over time - Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock (DMSO) prep_work Prepare 10 µM Working Solution in Media prep_stock->prep_work incubate Aliquot and Incubate at Different Temps (4°C, 25°C, 37°C) prep_work->incubate sample Collect Samples at Time Points (0, 2, 6, 12, 24, 48h) incubate->sample quench Quench with Cold Acetonitrile sample->quench process Process Sample (Centrifuge/Extract) quench->process analyze Analyze by LC-MS/MS process->analyze data Calculate % Remaining vs. T0 analyze->data

Experimental workflow for assessing this compound stability.

troubleshooting_guide cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions & Duration start->check_storage check_stability Perform Stability Assay in Media (LC-MS/MS) start->check_stability cause_prep Inconsistent Preparation check_prep->cause_prep cause_storage Improper Storage check_storage->cause_storage cause_degradation Compound Degradation check_stability->cause_degradation sol_prep Standardize Protocols cause_prep->sol_prep sol_storage Use Fresh Solutions/ Strict Storage Rules cause_storage->sol_storage sol_degradation Modify Assay Conditions (e.g., pH, temp) cause_degradation->sol_degradation

Troubleshooting logic for inconsistent this compound results.

References

Navigating LLC355-Induced Cytotoxicity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential cytotoxicity associated with LLC355, a potent Discoidin Domain Receptor 1 (DDR1) degrader. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective and specific use of this compound in a laboratory setting.

This compound is an autophagy-tethering compound (ATTEC) that induces the degradation of DDR1 through lysosome-mediated autophagy.[1][2] Its targeted mechanism of action makes it a valuable tool for cancer research, particularly in non-small cell lung cancer where it has been shown to suppress tumorigenicity, migration, and invasion.[1][2] However, as with any potent compound, understanding its cytotoxic profile is crucial for accurate experimental design and interpretation. This guide aims to address common challenges and questions that may arise during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an Autophagy-Tethering Compound (ATTEC). It functions by simultaneously binding to the target protein, Discoidin Domain Receptor 1 (DDR1), and an autophagosome protein (LC3). This proximity induces the engulfment of DDR1 by autophagosomes, which then fuse with lysosomes, leading to the degradation of the DDR1 protein.[1][2]

Q2: Why am I observing higher-than-expected cytotoxicity in my cell line?

A2: Higher-than-expected cytotoxicity could be due to several factors:

  • On-target cytotoxicity: The cell line you are using may be highly dependent on DDR1 signaling for survival. Degradation of DDR1 would therefore lead to significant cell death.

  • Off-target effects: Although designed to be specific, at higher concentrations, this compound might interact with other cellular proteins, leading to off-target cytotoxicity.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in their genetic makeup, proliferation rate, and expression levels of the target protein and autophagy-related proteins.

  • Experimental conditions: Factors such as cell density, passage number, and incubation time can all influence the observed cytotoxicity.

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: A series of control experiments are essential to validate that the observed cytotoxicity is due to the degradation of DDR1. Please refer to the Troubleshooting Guide for Unexpected Cytotoxicity and the Experimental Protocols section for detailed procedures.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to identifying and resolving issues related to unexpected cytotoxicity when working with this compound.

Issue Possible Cause Recommended Action
High cytotoxicity in all wells, including controls 1. Contamination (bacterial, fungal, mycoplasma).2. Incorrect compound concentration.3. Cell culture stress (e.g., high passage number, nutrient depletion).1. Check for contamination and discard cultures if positive. Start with fresh, authenticated cells.2. Verify the concentration of your this compound stock solution and dilutions.3. Use low-passage cells and ensure optimal culture conditions.
Variable cytotoxicity across replicate wells ("Edge Effect") Evaporation from the outer wells of a multi-well plate, leading to increased compound concentration.1. Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.2. Ensure proper sealing of plates and maintain high humidity in the incubator.
Cytotoxicity observed in non-target cell lines 1. The cell line may have a previously unknown dependence on DDR1.2. Off-target effects of this compound.1. Confirm DDR1 expression levels in your cell line via Western blot or qPCR.2. Perform a dose-response curve to determine if cytotoxicity is dose-dependent. Consider performing a kinome scan to identify potential off-target kinases.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Differences in incubation time.3. Inconsistent compound preparation.1. Ensure a consistent cell seeding density for all experiments.2. Optimize and standardize the incubation time for your specific cell line and assay.3. Prepare fresh dilutions of this compound for each experiment from a validated stock.

Quantitative Data Summary

While comprehensive comparative data for this compound across a wide range of cell lines is still emerging, the following table summarizes the known degradation potency.

Compound Cell Line Assay Type Parameter Value Reference
This compoundNCI-H23 (Non-Small Cell Lung Cancer)Western BlotDC50150.8 nM[1][2]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 values, which measure the concentration required to inhibit a biological function by 50%, may vary depending on the cell line and the endpoint being measured (e.g., cell viability, proliferation). Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

1. General Protocol for Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a basic framework for determining the cytotoxic effects of this compound on a chosen cell line.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound

    • DMSO (for stock solution)

    • 96-well tissue culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle control (DMSO only).

    • Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

2. Protocol for Validating On-Target DDR1 Degradation by Western Blot

This protocol is crucial for confirming that this compound is inducing the degradation of its intended target, DDR1.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound

    • Proteasome inhibitor (e.g., MG132)

    • Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-DDR1, anti-LC3, anti-p62, and a loading control like anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points. Include the following controls:

      • Vehicle control (DMSO)

      • This compound + Proteasome inhibitor (to confirm degradation is not proteasome-dependent)

      • This compound + Autophagy inhibitor (to confirm degradation is autophagy-dependent)

    • Cell Lysis: Lyse the cells and quantify the protein concentration.

    • Western Blot:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody against DDR1.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane and re-probe for LC3 (to monitor autophagy induction), p62 (to monitor autophagic flux), and the loading control.

3. Protocol for Assessing Autophagic Flux using LC3 Turnover Assay

This assay helps to confirm that this compound is indeed modulating the autophagy pathway.

  • Procedure:

    • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1) for a defined period.

    • Western Blot for LC3: Perform a Western blot as described above, probing for LC3. The conversion of LC3-I to LC3-II (lipidated form) is an indicator of autophagosome formation.

    • Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.

Visualizations

LLC355_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound DDR1 DDR1 Protein This compound->DDR1 Binds to LC3 LC3 (on Autophagosome) This compound->LC3 Tethers to Autophagosome Autophagosome DDR1->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation DDR1 Degradation Lysosome->Degradation Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Troubleshooting Unexpected Cytotoxicity start Start: Unexpected Cytotoxicity Observed q1 Is cytotoxicity observed in a dose-dependent manner? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No wb_ddr1 Western Blot for DDR1 expression a1_yes->wb_ddr1 check_culture Check for: - Contamination - Cell health (passage #) - Reagent concentration a1_no->check_culture q2 Is DDR1 expressed in the cell line? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No on_target Hypothesize: On-target cytotoxicity a2_yes->on_target off_target Hypothesize: - Off-target effects - Non-specific toxicity a2_no->off_target wb_ddr1->q2 validate Perform validation experiments: - DDR1 degradation (Western Blot) - Autophagy flux assay - Rescue experiment with DDR1 overexpression on_target->validate end Conclusion: Cytotoxicity is likely on-target validate->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

LLC355 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing LLC355 dose-response curve experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound dose-response experiments.

Q1: What is the recommended starting concentration range for an this compound dose-response experiment?

A1: Based on the known half-maximal degradation concentration (DC50) of 150.8 nM in NCI-H23 non-small cell lung cancer cells, a good starting point for a dose-response curve is to bracket this value across several orders of magnitude.[1][2] A typical 8-point dilution series might range from 1 nM to 10 µM. This range should be sufficient to observe the full sigmoidal dose-response curve, including the baseline, the steep decline in protein levels, and the maximum degradation plateau (Dmax).

Q2: I am not observing any degradation of my target protein, Discoidin Domain Receptor 1 (DDR1). What are the possible causes?

A2: Several factors could contribute to a lack of DDR1 degradation:

  • Suboptimal Incubation Time: The kinetics of degradation for autophagy-tethering compounds (ATTECs) like this compound can vary. A time-course experiment is recommended to determine the optimal incubation period. Start with a range of time points (e.g., 4, 8, 12, 24, and 48 hours) to identify when maximal degradation occurs.

  • Incorrect Cell Handling and Lysis: Ensure proper cell lysis techniques to effectively extract cellular proteins. Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[3][4]

  • Western Blotting Issues: Inefficient protein transfer, improper antibody dilutions, or insufficient washing can all lead to poor or no signal. Refer to the detailed Western Blot protocol and troubleshooting guide below for optimization strategies.[3][5]

  • Cell Line Specificity: The efficacy of this compound may vary between different cell lines. The published DC50 value was determined in NCI-H23 cells.[1][2] If using a different cell line, the optimal concentration and incubation time may need to be re-established.

  • Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded.

Q3: The dose-response curve shows a "hook effect," where protein degradation decreases at higher concentrations. Is this expected?

A3: Yes, the "hook effect" is a known phenomenon for bifunctional molecules like PROTACs and ATTECs.[6][7] It is thought to occur when high concentrations of the degrader lead to the formation of binary complexes (this compound with either DDR1 or the autophagy machinery separately) rather than the productive ternary complex required for degradation. This reduces the efficiency of the degradation process. If a hook effect is observed, it is a good indicator that the compound is working as intended. The optimal therapeutic window will be at the concentrations that achieve maximum degradation before the hook effect becomes prominent.

Q4: How can I confirm that the degradation of DDR1 is mediated by autophagy?

A4: To confirm the involvement of the autophagy-lysosome pathway, you can perform co-treatment experiments with autophagy inhibitors. Pre-treating cells with inhibitors such as Bafilomycin A1 or Chloroquine, which block different stages of the autophagic process, should rescue the degradation of DDR1 induced by this compound.[5][8] An LC3 turnover assay can also be performed to measure the autophagic flux.[9][10]

Q5: My Western blot results show high background or multiple non-specific bands. How can I improve the quality of my blots?

A5: High background and non-specific bands are common Western blotting issues. Here are some troubleshooting tips:

  • Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[11][12]

  • Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes the specific signal while minimizing background.

  • Increase Washing Steps: Thorough washing after primary and secondary antibody incubations is crucial to remove non-specifically bound antibodies. Increase the number and/or duration of your wash steps.[3]

  • Ensure Fresh Buffers and Reagents: Use freshly prepared buffers and high-quality reagents to avoid contamination and degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound-mediated degradation of DDR1.

ParameterValueCell LineReference
DC50 150.8 nMNCI-H23[1][2]
Recommended Concentration Range 1 nM - 10 µMGeneral-
Recommended Incubation Time 4 - 48 hoursGeneral-

Experimental Protocols

Protocol 1: Dose-Response Curve Generation for this compound

This protocol outlines the steps to determine the dose-response curve for this compound-mediated degradation of DDR1 in a selected cancer cell line.

Materials:

  • This compound compound

  • Selected cancer cell line (e.g., NCI-H23)

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Multi-well plates (e.g., 6-well or 12-well)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control with DMSO alone).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours). A time-course experiment is recommended for initial optimization.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysates.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis: Proceed with the Western blot protocol (Protocol 2) to analyze the levels of DDR1 protein.

Protocol 2: Western Blotting for DDR1 Degradation

This protocol describes the Western blot procedure to quantify the levels of DDR1 protein following treatment with this compound.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibody against DDR1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against DDR1 and the loading control antibody at the recommended dilutions, typically overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the extensive washing steps with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for DDR1 and the loading control using densitometry software. Normalize the DDR1 signal to the loading control signal for each sample. Plot the normalized DDR1 levels against the log of the this compound concentration to generate the dose-response curve and determine the DC50 and Dmax values.

Visualizations

LLC355_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate C->D E Lyse Cells & Quantify Protein D->E F Western Blot for DDR1 E->F G Data Analysis (Dose-Response Curve) F->G

This compound Dose-Response Experimental Workflow.

DDR1_Autophagy_Pathway cluster_DDR1 DDR1 Signaling cluster_this compound This compound Action cluster_Autophagy Autophagy Pathway DDR1 DDR1 Receptor Downstream Downstream Signaling (Proliferation, Migration) DDR1->Downstream Activates Autophagosome Autophagosome Formation DDR1->Autophagosome Recruited by this compound This compound This compound This compound->DDR1 Binds to This compound->Autophagosome Tethers to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation Autolysosome->Degradation

Mechanism of this compound-mediated DDR1 degradation via autophagy.

References

Technical Support Center: Interpreting Unexpected Results with LLC355

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLC355, a potent and selective Autophagy-Tethering Compound (ATTEC) for the degradation of Discoidin Domain Receptor 1 (DDR1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades Discoidin Domain Receptor 1 (DDR1).[1] It functions by simultaneously binding to DDR1 and the autophagosome-associated protein LC3. This proximity induces the engulfment of DDR1 by the autophagosome, which then fuses with the lysosome, leading to the degradation of the DDR1 protein.[1] This mechanism of action, known as lysosome-mediated autophagy, provides a powerful tool to study the effects of DDR1 loss-of-function.[1]

Q2: What is the expected outcome of this compound treatment in susceptible cells?

In susceptible cancer cell lines, such as non-small cell lung cancer NCI-H23 cells, treatment with this compound is expected to lead to a significant reduction in DDR1 protein levels.[1] The half-maximal degradation concentration (DC50) for this compound in NCI-H23 cells is approximately 150.8 nM.[1] Successful degradation of DDR1 should result in the inhibition of downstream signaling pathways, leading to reduced cancer cell tumorigenicity, migration, and invasion.[1]

Q3: How can I confirm that this compound is inducing autophagy-mediated degradation?

To confirm the mechanism of action, you can perform co-treatment experiments with autophagy inhibitors. Inhibition of the lysosome with agents like chloroquine (B1663885) or bafilomycin A1 should rescue the degradation of DDR1 by this compound. Furthermore, siRNA-mediated knockdown of essential autophagy proteins, such as ATG5 or ATG7, should also prevent this compound-induced DDR1 degradation. Observing an accumulation of the lipidated form of LC3 (LC3-II) by Western blot is another indicator of autophagy induction.

Troubleshooting Guide

Issue 1: No or Incomplete DDR1 Degradation Observed

You've treated your cells with this compound but the DDR1 protein levels, as measured by Western blot, have not decreased as expected.

Potential Cause Recommended Solution
Cell Line Insensitivity The cellular machinery for autophagy may not be efficient in your chosen cell line. We recommend using a positive control cell line known to be sensitive to this compound, such as NCI-H23 cells.
Suboptimal this compound Concentration The DC50 can vary between cell lines. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell model.
Incorrect Treatment Duration The kinetics of degradation can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration for observing maximal DDR1 degradation.
Poor Compound Stability or Activity Ensure that the this compound compound has been stored correctly and has not degraded. If possible, verify the compound's activity in a well-characterized assay or positive control cell line.
Inefficient Autophagic Flux The basal level of autophagy in your cells might be low. You can try to stimulate autophagy by serum starvation prior to and during this compound treatment. However, be aware that this can have confounding effects on cell signaling.
Technical Issues with Western Blot The DDR1 antibody may not be performing optimally. Ensure your Western blot protocol is optimized for DDR1 detection, including appropriate lysis buffers, antibody concentrations, and incubation times. Include positive and negative controls for DDR1 expression.
Issue 2: Unexpected Off-Target Effects

You observe changes in proteins other than DDR1 or unexpected phenotypic outcomes following this compound treatment.

Potential Cause Recommended Solution
Compensation by DDR2 DDR1 and DDR2 are closely related receptor tyrosine kinases.[2] It is possible that inhibition of DDR1 leads to a compensatory upregulation or activation of DDR2. Assess the protein levels and phosphorylation status of DDR2 by Western blot.
Modulation of Downstream Pathways DDR1 is a node in complex signaling networks.[3][4][5][6][7] Its degradation can have widespread and sometimes unexpected effects on downstream pathways such as MAPK/ERK and PI3K/Akt.[5] A broader analysis of key signaling nodes in these pathways may be necessary to understand the observed phenotype.
Non-specific Compound Activity At high concentrations, small molecules can exhibit off-target effects. It is crucial to perform dose-response experiments and use the lowest effective concentration of this compound. Compare the observed phenotype with that of a DDR1 kinase inhibitor or DDR1 knockout/knockdown to determine if the effect is specific to DDR1 degradation.
Proteomic-level Changes To gain a comprehensive understanding of the cellular response to this compound, consider performing unbiased proteomics analysis to identify all protein expression changes.

Experimental Protocols

Protocol 1: Western Blot Analysis of DDR1 Degradation

This protocol provides a standard method for assessing DDR1 protein levels following this compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DDR1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental logic and the underlying biological processes, the following diagrams have been generated.

LLC355_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates This compound This compound DDR1->this compound Binds Autophagosome Autophagosome This compound->Autophagosome Recruits LC3 LC3 LC3->this compound Binds Lysosome Lysosome Autophagosome->Lysosome Fuses Degraded DDR1 Degraded DDR1 Lysosome->Degraded DDR1 Degrades

Caption: Mechanism of this compound-induced DDR1 degradation via autophagy.

Troubleshooting_Workflow Start Start Treat cells with this compound Treat cells with this compound Start->Treat cells with this compound Western Blot for DDR1 Western Blot for DDR1 Treat cells with this compound->Western Blot for DDR1 DDR1 Degraded? DDR1 Degraded? Western Blot for DDR1->DDR1 Degraded? Yes Yes DDR1 Degraded?->Yes Yes No/Incomplete No/Incomplete DDR1 Degraded?->No/Incomplete No Troubleshoot Troubleshoot No/Incomplete->Troubleshoot Check Cell Line Sensitivity Check Cell Line Sensitivity Troubleshoot->Check Cell Line Sensitivity Optimize Concentration & Time Optimize Concentration & Time Troubleshoot->Optimize Concentration & Time Verify Compound Activity Verify Compound Activity Troubleshoot->Verify Compound Activity Assess Autophagic Flux Assess Autophagic Flux Troubleshoot->Assess Autophagic Flux Optimize Western Blot Optimize Western Blot Troubleshoot->Optimize Western Blot

Caption: Troubleshooting workflow for no or incomplete DDR1 degradation.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K/Akt Pathway PI3K/Akt Pathway DDR1->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway DDR1->MAPK/ERK Pathway NF-kB Pathway NF-kB Pathway DDR1->NF-kB Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Migration Cell Migration MAPK/ERK Pathway->Cell Migration Cell Invasion Cell Invasion NF-kB Pathway->Cell Invasion

Caption: Simplified DDR1 downstream signaling pathways.

References

mitigating LLC355 degradation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LLC355

Disclaimer: this compound is a hypothetical compound designation. The following information is provided as a representative technical guide for a fictional light-sensitive kinase inhibitor. The data, protocols, and pathways are illustrative and should be adapted based on the actual characteristics of any specific research compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder and its reconstituted solutions?

A1: For long-term stability, this compound powder should be stored at -20°C or colder, protected from light. Reconstituted stock solutions in anhydrous, deoxygenated DMSO are stable for up to 3 months when stored in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q2: My this compound stock solution has turned from a pale yellow to a brownish color. What does this indicate?

A2: A color change from pale yellow to brown is a primary indicator of this compound degradation, likely due to oxidation or photodegradation. We strongly advise discarding the solution and preparing a fresh stock from powder to ensure experimental accuracy and reproducibility.

Q3: Can I prepare working dilutions of this compound in aqueous media like PBS or cell culture medium for later use?

A3: It is not recommended. This compound degrades rapidly in aqueous solutions. Working dilutions should be prepared fresh immediately before each experiment from a frozen DMSO stock. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What solvents are recommended for reconstituting this compound?

A4: Anhydrous, molecular-sieve-dried DMSO is the recommended solvent for creating high-concentration stock solutions. For specific applications requiring alternative solvents, ethanol (B145695) may be used, but stability is reduced. Refer to the solvent stability table for more details.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound may have degraded during storage or experimental handling.

    • Solution: Always use freshly prepared working dilutions from a properly stored, frozen stock solution. When treating cells, minimize the exposure of the compound-containing medium to ambient light by covering plates with foil or working in a darkened room.

  • Possible Cause 2: Adsorption to Plastics. Like many hydrophobic compounds, this compound can adsorb to the surface of common lab plastics (e.g., pipette tips, tubes), reducing the effective concentration.

    • Solution: Use low-adhesion polypropylene (B1209903) plastics for all steps involving the compound. When preparing serial dilutions, ensure thorough mixing at each step.

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent Light Exposure. Even minor differences in light exposure between wells or plates during incubation can lead to differential degradation rates.

    • Solution: Ensure all experimental and control plates are handled identically. Incubators should be kept dark, and if plates must be removed for observation, do so quickly and under low-light conditions. Wrap plates in aluminum foil if they will be outside a dark incubator for any length of time.

Quantitative Data Summary

Table 1: Stability of this compound Stock Solution (10 mM in anhydrous DMSO)

Storage Condition1 Week1 Month3 Months6 Months
-80°C >99%>99%98%95%
-20°C 98%95%85%70%
4°C 90%70%<50%<20%
Room Temp (22°C) <60%<20%Not RecommendedNot Recommended
Data represents the percentage of intact this compound remaining as determined by HPLC analysis.

Table 2: Photodegradation of this compound in Cell Culture Medium

Exposure to Ambient Lab Light% Degradation
0 min 0%
15 min 10%
30 min 25%
60 min 45%
Assay performed at room temperature in DMEM + 10% FBS.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Work under low-light conditions or in a fume hood with the sash lowered to minimize light exposure.

  • Add the required volume of anhydrous, deoxygenated DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle sonication (2-5 minutes) in a water bath can aid dissolution if needed.

  • Dispense the stock solution into small-volume, low-adhesion polypropylene tubes for single-use aliquots.

  • Label the aliquots clearly and store them immediately at -80°C in a light-proof box.

Protocol 2: General Workflow for Cell-Based Assays

This protocol outlines the critical steps for treating cells while minimizing compound degradation.

G cluster_prep Preparation (Low Light) cluster_exp Experiment thaw Thaw this compound Aliquot (10 mM in DMSO) dilute Prepare Final Working Dilution in Treatment Media thaw->dilute prepare_media Prepare Treatment Media (e.g., DMEM + 10% FBS) prepare_media->dilute add_compound Add Working Dilution to Cells dilute->add_compound incubate Incubate Plates (Protected from Light) add_compound->incubate assay Perform Downstream Assay (e.g., Western Blot, Viability) incubate->assay

Caption: Workflow for cell treatment minimizing this compound degradation.

Signaling and Degradation Pathways

The primary mechanism of this compound degradation involves photo-oxidation, where light energy and oxygen create reactive species that modify the compound's core structure, rendering it inactive.

G LLC355_active Active this compound LLC355_inactive Inactive/Degraded this compound LLC355_active->LLC355_inactive Oxidation Light Light (Photons) ROS Reactive Oxygen Species Light->ROS Oxygen Oxygen (O2) Oxygen->ROS G cluster_target Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KinaseX Kinase X ERK->KinaseX Proliferation Cell Proliferation, Survival KinaseX->Proliferation This compound This compound This compound->KinaseX

improving the efficiency of LLC355 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLC355. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, a novel Autophagy-Tethering Compound (ATTEC) for the targeted degradation of Discoidin Domain Receptor 1 (DDR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to help optimize your cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class Discoidin Domain Receptor 1 (DDR1) degrader.[1][2] It functions as an Autophagy-Tethering Compound (ATTEC), a bifunctional molecule designed to hijack the cell's native autophagy machinery.[3][4] this compound works by simultaneously binding to DDR1 and the autophagosome protein LC3, effectively tethering the DDR1 protein to a forming autophagosome for subsequent degradation via the lysosomal pathway.[1][2][5] This degradation-based approach differs from traditional kinase inhibitors by eliminating the entire protein, thereby blocking both its catalytic and non-catalytic functions, which are implicated in tumor progression and metastasis.[2]

Q2: In which cancer types or cell lines is this compound expected to be most effective?

A2: this compound has been shown to be highly effective in non-small cell lung cancer (NSCLC) cells, specifically the NCI-H23 cell line.[1][2] The primary determinant of this compound's efficacy is the expression of its target, DDR1. DDR1 is overexpressed in a wide range of epithelial cancers, including lung, breast, pancreatic, colon, and ovarian cancers.[6][7] Therefore, cell lines derived from these cancers that show high DDR1 expression are prime candidates for this compound treatment. Researchers should first verify DDR1 expression levels in their model system of choice via western blot or qPCR.

Q3: How does the efficacy of this compound compare to traditional DDR1 kinase inhibitors?

A3: Studies have shown that this compound is significantly more effective at inhibiting tumor progression, migration, and invasion compared to corresponding DDR1 kinase inhibitors.[2][8] By inducing the degradation of the entire DDR1 protein, this compound overcomes the limitations of kinase inhibitors which only block the catalytic function and may not address the protein's non-catalytic scaffolding roles in cancer signaling.[2]

Q4: Can this compound be combined with other therapies to improve its efficiency?

A4: While specific combination studies for this compound are still emerging, the strategy of targeting DDR1 suggests high potential for synergistic combinations. Preclinical evidence for DDR1 inhibitors shows synergy with:

  • Chemotherapy (e.g., Gemcitabine): Particularly in cancers with a dense collagen matrix, inhibiting DDR1 can enhance the cytotoxic effects of chemotherapy.[9]

  • Immune Checkpoint Inhibitors (e.g., anti-PD-1): DDR1 inhibition can remodel the tumor microenvironment, increasing the infiltration of CD8+ T cells and sensitizing tumors to immunotherapy.[9]

  • PI3K/mTOR Pathway Inhibitors: Combinatorial screening has revealed that inhibiting the PI3K/mTOR pathway can potentiate the anti-proliferative activity of DDR1 inhibitors.[10]

  • CDK4/6 Inhibitors (e.g., Palbociclib): In ER-positive, HER2-negative breast cancer models with PIK3CA/AKT1 mutations, DDR1 inhibition was shown to be synthetically lethal with palbociclib, enhancing cell cycle arrest.[11]

These findings provide a strong rationale for exploring similar combinations with this compound to enhance its anti-cancer efficiency.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: No significant DDR1 degradation is observed after this compound treatment.

Potential Cause Troubleshooting Step
Low or Absent DDR1 Expression Confirm DDR1 protein expression in your cell line using a validated antibody via western blot before starting the experiment.
Suboptimal this compound Concentration Perform a dose-response experiment. The reported DC50 is ~150 nM in NCI-H23 cells, but this can vary between cell lines. Test a range from 10 nM to 1 µM.[1]
Insufficient Treatment Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal degradation kinetics in your cell model.
Impaired Autophagy Pathway The cell line may have a defect in its core autophagy machinery (e.g., mutations in ATG genes). Confirm basal autophagy flux in your cells (see Protocol 2).
Compound Instability Ensure this compound is stored correctly (dry, dark, at -20°C for long-term storage) and that stock solutions are freshly prepared or have not undergone multiple freeze-thaw cycles.[12]

Problem 2: High cellular toxicity is observed that does not correlate with DDR1 degradation.

Potential Cause Troubleshooting Step
Off-Target Effects While this compound is designed to be specific, high concentrations can lead to off-target effects. Lower the concentration and confirm that toxicity correlates with DDR1 degradation.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.
Cell Line Sensitivity Some cell lines may be particularly sensitive to the inhibition of the DDR1 pathway or the induction of autophagy. Consider using a lower dose range.

Problem 3: Results are inconsistent between experiments.

Potential Cause Troubleshooting Step
Cell Culture Conditions Maintain consistent cell passage numbers, confluency at the time of treatment, and media conditions, as these can affect autophagy and protein expression.
Reagent Variability Use consistent lots of this compound, antibodies, and other critical reagents. Qualify new lots of antibodies before use.
Assay Technique Ensure consistent protein loading for western blots and precise timing for all experimental steps. Use loading controls (e.g., GAPDH, β-actin) to normalize results.

Quantitative Data Summary

The following table summarizes the key quantitative metric for this compound's degradation capability.

CompoundTargetMechanismCell LineDC₅₀ (Degradation Concentration 50%)Reference
This compound DDR1ATTECNCI-H23 (NSCLC)150.8 nM[1][2][13]

Visualizations: Pathways and Workflows

DDR1 Signaling Pathway

DDR1_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 activates PI3K PI3K DDR1->PI3K Src Src DDR1->Src Pyk2 Pyk2 DDR1->Pyk2 NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Src->Proliferation Metastasis Migration, Invasion & EMT Pyk2->Metastasis NFkB->Proliferation Notch->Proliferation LLC355_MOA cluster_autophagy Autophagy Machinery DDR1 DDR1 Protein This compound This compound DDR1->this compound LC3 LC3 Protein This compound->LC3 Autophagosome Autophagosome (forming) LC3->Autophagosome recruits to Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Degradation Degraded Products Autolysosome->Degradation degrades content Troubleshooting_Workflow Start Start: No DDR1 Degradation Check_DDR1 1. Confirm DDR1 Expression (Western Blot) Start->Check_DDR1 Dose_Time 2. Optimize Dose & Time (Dose-response & Time-course) Check_DDR1->Dose_Time Expression OK Result_Fail Issue Persists: Consult Further Check_DDR1->Result_Fail No/Low Expression (Use different cell line) Check_Autophagy 3. Verify Autophagy Flux (LC3-II turnover assay) Dose_Time->Check_Autophagy Still no degradation Result_OK Degradation Observed Dose_Time->Result_OK Degradation now works Check_Compound 4. Check Compound Integrity (Storage & Handling) Check_Autophagy->Check_Compound Flux is normal Check_Autophagy->Result_Fail Flux is impaired (Cell line issue) Check_Compound->Result_Fail Still no degradation

References

Validation & Comparative

A Comparative Guide to LLC355 and Other DDR1 Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LLC355, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with other established DDR1 kinase inhibitors. The objective is to present a clear, data-driven analysis of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to DDR1 and its Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2] Its activation triggers downstream signaling cascades that play a crucial role in cell proliferation, migration, and survival.[3] Dysregulation of DDR1 signaling has been implicated in the progression of various cancers, including lung, breast, and pancreatic cancer, making it a compelling target for therapeutic intervention.[3][4]

Traditional DDR1-targeted therapies have focused on small molecule kinase inhibitors that block the ATP-binding site of the kinase domain, thereby inhibiting its catalytic activity. In contrast, this compound represents a newer modality, an Autophagy-Tethering Compound (ATTEC) that induces the degradation of the entire DDR1 protein.[5][6] This guide will compare the biochemical and cellular activities of this compound with prominent DDR1 kinase inhibitors.

Data Presentation: Quantitative Comparison of DDR1 Inhibitors

The following tables summarize the quantitative data for this compound and other DDR1 kinase inhibitors, providing a basis for comparing their potency and mechanism of action.

Table 1: Biochemical and Cellular Activity of DDR1-Targeted Compounds

CompoundTarget(s)Mechanism of ActionBiochemical IC₅₀ (DDR1)Cellular Activity (DC₅₀/EC₅₀)Cell LineAssay Type
This compound DDR1Degrader (ATTEC)Not Applicable150.8 nM (DC₅₀)NCI-H23DDR1 Degradation
DDR1-IN-1 DDR1, DDR2Kinase Inhibitor105 nM86 nM (EC₅₀)U2OSAutophosphorylation
DDR1-IN-2 DDR1, DDR2, other kinasesKinase Inhibitor47 nM9 nM (EC₅₀)U2OSAutophosphorylation
Imatinib DDR1, DDR2, ABL, c-Kit, PDGFRKinase Inhibitor43 nM21 nM (EC₅₀)U2OSAutophosphorylation
Nilotinib DDR1, DDR2, ABL, c-Kit, PDGFRKinase Inhibitor3.7 nM1-8 nM (IC₅₀)CRC cellsAutophosphorylation
Dasatinib DDR1, DDR2, SRC family, ABL, c-KitKinase Inhibitor1.35 nMNot specifiedNot specifiedKinase Assay

Data compiled from multiple sources.[1][2][5][6][7][8][9] Note that IC₅₀, EC₅₀, and DC₅₀ values are context-dependent and can vary based on the specific assay conditions.

Table 2: Cellular Proliferation and Migration/Invasion Data

CompoundEffect on Cell Viability (IC₅₀)Effect on Migration/InvasionCell Line
This compound Potently suppresses tumorigenicityPotently inhibits migration and invasionNCI-H23
Nilotinib 0.403 µM (MCF-7), 0.819 µM (MDA-MB-231)Effectively blocks migrationMCF-7
DDR1-IN-1 Weak anti-proliferative effects (<10 µM)Inhibits invasionTW2.6
DDR1-IN-2 0.81 µM (HCT-116)Not specifiedHCT-116

Data compiled from multiple sources.[6][9][10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K RAS Ras DDR1->RAS SRC Src DDR1->SRC PYK2 Pyk2 DDR1->PYK2 NOTCH Notch DDR1->NOTCH NFkB NF-κB DDR1->NFkB Collagen Collagen Collagen->DDR1 Binding & Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EMT EMT ERK->EMT Migration Migration & Invasion SRC->Migration PYK2->Migration Survival Cell Survival NOTCH->Survival NFkB->Survival

Caption: DDR1 Signaling Cascade.

Experimental_Workflow General Workflow for DDR1 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Autophosphorylation Cellular Autophosphorylation (Western Blot) Kinase_Assay->Autophosphorylation Confirms cellular target engagement Viability Cell Viability (CCK-8/MTT) Autophosphorylation->Viability Assesses functional outcome Migration Migration/Invasion (Transwell) Viability->Migration Evaluates impact on metastasis Xenograft Tumor Xenograft Model Migration->Xenograft Validates in vivo efficacy

Caption: Inhibitor Evaluation Workflow.

Experimental Protocols

Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the DDR1 kinase domain.

Materials:

  • DDR1 Kinase (recombinant)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compounds (e.g., this compound, DDR1-IN-1)

  • Kinase Buffer

  • 384-well plate

Protocol Outline:

  • Preparation of Reagents: Prepare 3X solutions of the test compound, DDR1 kinase/Eu-antibody mixture, and the tracer in kinase buffer.

  • Assay Setup: In a 384-well plate, add 5 µL of the test compound solution to each well.

  • Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.[11][12]

Cellular DDR1 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • DDR1-expressing cell line (e.g., U2OS, T47D)

  • Collagen Type I

  • Test Compounds

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-DDR1, anti-total-DDR1, loading control e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol Outline:

  • Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Collagen Stimulation: Stimulate cells with Collagen Type I (e.g., 20-50 µg/mL) for 30-90 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the p-DDR1 signal to the total DDR1 signal.[4][13]

Cell Viability Assay (CCK-8 Assay)

This assay determines the effect of DDR1 inhibitors on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Test Compounds

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.[1][14]

Transwell Migration and Invasion Assay

This assay evaluates the effect of DDR1 inhibitors on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Test Compounds

  • Serum-free and complete culture medium

  • Crystal violet stain

Protocol Outline:

  • Insert Preparation: For invasion assays, coat the top of the Transwell insert with Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the insert in serum-free medium containing the test compound.

  • Chemoattractant: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for 16-48 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.[8][15]

Conclusion

The landscape of DDR1-targeted therapies is evolving. While traditional kinase inhibitors like imatinib, nilotinib, and the more selective DDR1-IN-1 and DDR1-IN-2 have demonstrated efficacy in inhibiting DDR1's kinase activity, they do not address the non-catalytic functions of the receptor. This compound, as a DDR1 degrader, offers a distinct and potentially more comprehensive approach by eliminating the entire protein, thereby blocking both its kinase-dependent and -independent signaling.[6]

Comparative studies show that this compound potently induces DDR1 degradation and is highly effective at suppressing tumorigenicity and cell migration.[5][6] This suggests that for cancers where the non-catalytic scaffolding functions of DDR1 are significant drivers of disease progression, a degradation strategy may offer a therapeutic advantage over simple kinase inhibition.

The selection of an appropriate DDR1-targeted compound for research or therapeutic development will depend on the specific biological question or clinical indication. For studies focused solely on the kinase activity of DDR1, selective inhibitors like DDR1-IN-1 provide valuable tools. However, for a more complete abrogation of DDR1 signaling, and to potentially overcome resistance mechanisms associated with kinase inhibitors, degraders such as this compound represent a promising and powerful alternative. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific research needs.

References

A Head-to-Head Battle: LLC355 vs. PROTAC DDR1 Degraders in the Quest to Target Discoidin Domain Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted degradation of Discoidin Domain Receptor 1 (DDR1) presents a promising therapeutic strategy in oncology and beyond. Two distinct approaches have emerged at the forefront of this endeavor: the Autophagosome-Tethering Compound (ATTEC) LLC355 and Proteolysis-Targeting Chimeras (PROTACs) designed to eliminate the DDR1 protein. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation DDR1-targeted therapies.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by collagen, plays a pivotal role in various cellular processes, including proliferation, migration, and invasion. Its overexpression and aberrant signaling are implicated in numerous cancers, making it an attractive therapeutic target. While traditional kinase inhibitors can block its catalytic function, the non-catalytic scaffolding functions of DDR1 also contribute to disease progression. This has spurred the development of degradation technologies that can eliminate the entire protein, thereby abrogating both catalytic and non-catalytic activities. Here, we compare two leading strategies: this compound, an ATTEC that leverages the cell's autophagic machinery, and a PROTAC DDR1 degrader that utilizes the ubiquitin-proteasome system.

Performance at a Glance: Quantitative Comparison

ParameterThis compound (ATTEC)PROTAC DDR1 Degrader (DP 1)
Mechanism of Action Autophagosome-Tethering Compound (ATTEC); Lysosome-mediated autophagyProteolysis-Targeting Chimera (PROTAC); Ubiquitin-proteasome system
Degradation Efficiency (DC50) 150.8 nM (NCI-H23 cells)[1][2][3]0.73 nM (in cellular assays), 0.99 nM (RM1 cells), 3.22 nM (MKN45 cells), 3.90 nM (MDA-MB-468 cells)

In-Depth Analysis of Experimental Data

DDR1 Degradation Efficiency

The potency of a degrader is a critical measure of its therapeutic potential. Both this compound and the PROTAC DDR1 degrader, herein referred to as DP 1, have demonstrated the ability to induce robust degradation of DDR1, albeit with differing efficiencies across various cell lines.

This compound , an autophagosome-tethering compound, induces the degradation of DDR1 by linking it to the autophagy pathway. In the non-small cell lung cancer cell line NCI-H23, this compound exhibited a half-maximal degradation concentration (DC50) of 150.8 nM.[1][2][3]

PROTAC DDR1 degrader (DP 1) , on the other hand, recruits an E3 ubiquitin ligase to the DDR1 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This PROTAC has shown potent degradation activity with nanomolar DC50 values across a panel of cell lines, including a DC50 of 0.73 nM in initial cellular assays. More specifically, it demonstrated DC50 values of 0.99 nM in RM1 mouse mammary carcinoma cells, 3.22 nM in MKN45 human gastric cancer cells, and 3.90 nM in MDA-MB-468 human breast cancer cells.

Impact on Cancer Cell Function

Beyond simply degrading the target protein, a successful therapeutic agent must effectively inhibit the pathological functions driven by that protein. Both this compound and DP 1 have been shown to suppress key cancer cell behaviors.

This compound has been reported to potently suppress cancer cell tumorigenicity, migration, and invasion.[1][2]

PROTAC DDR1 degrader (DP 1) has also been shown to inhibit tumor cell migration and invasion. Furthermore, in vivo studies have highlighted its potential to enhance anti-tumor immunity by facilitating the infiltration of immune cells into the tumor microenvironment.

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of these two degraders and the central role of DDR1, the following diagrams illustrate the DDR1 signaling pathway and the modes of action for this compound and the PROTAC DDR1 degrader.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK Pathway (ERK, p38) DDR1->MAPK NFkB NF-kB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration MAPK->Migration Invasion Cell Invasion MAPK->Invasion NFkB->Survival

Caption: DDR1 Signaling Pathway.

Degrader_Mechanisms cluster_0 This compound (ATTEC) Mechanism cluster_1 PROTAC DDR1 Degrader Mechanism DDR1_LLC DDR1 This compound This compound DDR1_LLC->this compound Autophagosome Autophagosome This compound->Autophagosome Tethering Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation_LLC Degradation Lysosome->Degradation_LLC DDR1_PROTAC DDR1 PROTAC PROTAC (DP 1) DDR1_PROTAC->PROTAC Proteasome Proteasome DDR1_PROTAC->Proteasome E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruitment E3_Ligase->DDR1_PROTAC Ubiquitination Degradation_PROTAC Degradation Proteasome->Degradation_PROTAC

Caption: Mechanisms of Action.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in the comparison of this compound and PROTAC DDR1 degraders.

Western Blot Analysis for DDR1 Degradation
  • Cell Culture and Treatment: Cells (e.g., NCI-H23, MKN45, RM1, MDA-MB-468) are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound or PROTAC DDR1 degrader (DP 1) for a specified time course (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for DDR1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using image analysis software, and the level of DDR1 is normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Transwell Migration Assay
  • Cell Preparation: Cells are serum-starved for 12-24 hours prior to the assay.

  • Assay Setup: Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: A suspension of serum-starved cells in a serum-free medium is seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for cell migration (typically 12-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of migrated cells is counted under a microscope in several random fields.

Matrigel Invasion Assay

The protocol for the Matrigel invasion assay is similar to the Transwell migration assay with one key difference:

  • Coating of Inserts: Prior to cell seeding, the Transwell inserts are coated with a thin layer of Matrigel, a basement membrane extract. This Matrigel layer serves as an artificial extracellular matrix that cells must degrade to invade.

  • Incubation: The incubation time for the invasion assay is typically longer than for the migration assay (e.g., 24-48 hours) to allow for both matrix degradation and cell invasion.

The subsequent steps of removing non-invaded cells, staining, and counting are the same as in the migration assay.

Conclusion

Both this compound and PROTAC DDR1 degraders represent powerful and promising strategies for targeting DDR1. The PROTAC approach, as exemplified by DP 1, demonstrates superior potency in terms of its DC50 values across multiple cell lines. This suggests that hijacking the highly efficient ubiquitin-proteasome system may lead to more effective protein degradation at lower concentrations.

However, the ATTEC mechanism of this compound, which leverages the autophagy-lysosome pathway, provides an alternative and potentially complementary approach. The choice between these two modalities may depend on the specific cellular context, potential for off-target effects, and the desired pharmacokinetic and pharmacodynamic profiles.

References

Unveiling the Mechanism of LLC355: A Comparative Guide to a Novel DDR1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LLC355, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with alternative DDR1 inhibitors. We delve into its unique mechanism of action, present supporting experimental data, and provide detailed methodologies for key experiments.

This compound has emerged as a promising therapeutic agent, operating through a novel mechanism to eliminate the DDR1 protein, a key player in cancer progression. This guide will illuminate the distinct advantages of this compound-mediated degradation over traditional inhibition, supported by available scientific evidence.

This compound: A New Paradigm in DDR1-Targeted Therapy

This compound is an Autophagy-Tethering Compound (ATTEC) designed to specifically target and degrade the DDR1 protein.[1][2] Unlike traditional small molecule inhibitors that merely block the kinase activity of DDR1, this compound triggers the complete removal of the protein from the cell. This is achieved by hijacking the cell's natural autophagic process, a lysosome-dependent degradation pathway.

The mechanism of action of this compound involves a bifunctional design. One end of the molecule binds to the DDR1 protein, while the other end binds to LC3, a key protein in the formation of autophagosomes. This dual binding effectively tethers the DDR1 protein to the autophagosome, which then fuses with a lysosome, leading to the degradation of the entire DDR1 protein.

This degradation-based approach offers a significant advantage over kinase inhibition. By removing the entire protein, this compound not only abrogates the kinase-dependent signaling of DDR1 but also its non-catalytic functions, which have been implicated in tumor progression and metastasis.

Comparative Analysis: this compound vs. DDR1 Kinase Inhibitors

The primary comparator for this compound in preclinical studies is the DDR1 kinase inhibitor, 7rh benzamide. Research has demonstrated the superior efficacy of this compound in suppressing cancer cell tumorigenicity, migration, and invasion compared to this traditional inhibitor.[3][4]

Quantitative Data Summary
CompoundTargetMechanism of ActionReported Efficacy
This compound DDR1ATTEC-mediated protein degradationDC50 = 150.8 nM in NCI-H23 cells
7rh benzamide DDR1Kinase InhibitionSignificantly less effective than this compound in inhibiting tumor progression

Note: The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.

Visualizing the Mechanism and Pathways

To further elucidate the mechanism of action of this compound and the context of its target, the following diagrams illustrate the key pathways involved.

LLC355_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cancer Cell This compound This compound DDR1 DDR1 Protein This compound->DDR1 Binds to LC3 LC3 This compound->LC3 Binds to Autophagosome Autophagosome DDR1->Autophagosome Tethered to LC3->Autophagosome Recruited to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Leads to DDR1_Signaling_Pathway Simplified DDR1 Signaling Pathway in Cancer Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Migration Cell Migration Akt->Cell_Migration Cell_Invasion Cell Invasion Akt->Cell_Invasion ERK ERK MAPK->ERK ERK->Cell_Proliferation ERK->Cell_Migration ERK->Cell_Invasion Inhibition This compound (Degradation) Inhibition->DDR1 Experimental_Workflow Experimental Workflow cluster_wb Western Blot cluster_migration Migration/Invasion Assay wb1 Cell Treatment with this compound wb2 Cell Lysis & Protein Quantification wb1->wb2 wb3 SDS-PAGE & Transfer wb2->wb3 wb4 Antibody Incubation wb3->wb4 wb5 Detection & Quantification wb4->wb5 m1 Cell Seeding in Transwell m2 Treatment with this compound m1->m2 m3 Incubation m2->m3 m4 Staining & Counting m3->m4

References

LLC355: A Comparative Analysis of a Novel ATTEC in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of LLC355, an autophagosome-tethering compound (ATTEC), with other molecules in the same class. The content is based on available experimental data, offering a quantitative and methodological overview for researchers in targeted protein degradation.

Introduction to ATTECs

Autophagosome-tethering compounds (ATTECs) represent an emerging modality in targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, ATTECs hijack the autophagy-lysosome pathway to eliminate target proteins. These bifunctional molecules work by simultaneously binding to a protein of interest (POI) and the autophagosome-associated protein LC3, thereby tethering the POI to the autophagosome for subsequent degradation.[1][2][3][4][5] This mechanism offers the potential to degrade a broader range of targets, including protein aggregates and organelles, that are not amenable to proteasomal degradation.[1][]

This compound is a recently developed ATTEC that specifically targets the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression and fibrosis.[7][8]

Comparative Efficacy of this compound

Quantitative data from published studies allows for a comparative assessment of this compound's efficacy against other reported ATTECs targeting different proteins. While direct head-to-head studies under identical experimental conditions are limited, the available data provides valuable insights into the relative potency and degradation efficiency of these molecules.

ATTEC Target Protein Cell Line Efficacy Metric Value
This compound DDR1NCI-H23DC50150.8 nM[7][9][10]
PDEδ autophagic degrader 1 (12c) PDEδMiaPaCa-2% Degradation at 20 µM85%[11]
MiaPaCa-2IC50 (Cell Growth)1.4 µM[11]
SHP2 ATTEC degrader-1 SHP2PANC-1% Degradation at 1.0 µM83.31%
NAMPT degrader-1 (A3) NAMPT-IC500.023 µM[12][13]
PCSK9 autophagic degrader 2 (W6) PCSK9-DC5020.6 nM[13]

Note: DC50 represents the concentration required to degrade 50% of the target protein. IC50 in this context refers to the concentration that inhibits 50% of a biological function, such as cell growth. The differing metrics and experimental conditions (e.g., cell lines, treatment times) should be considered when comparing these values.

Mechanism of Action: The ATTEC Signaling Pathway

ATTECs function by inducing proximity between the target protein and the autophagic machinery. This process can be visualized as a series of molecular interactions leading to the eventual degradation of the target.

ATTEC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ATTEC ATTEC (e.g., this compound) POI Target Protein (e.g., DDR1) ATTEC->POI Binds to POI LC3 LC3 ATTEC->LC3 Binds to LC3 ATTEC->LC3 POI->ATTEC Phagophore Phagophore (Autophagosome precursor) LC3->Phagophore Recruitment to membrane Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Autolysosome->Degradation Degradation

Caption: General mechanism of action for ATTEC-mediated protein degradation.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of ATTECs like this compound.

Cell Culture and Treatment
  • Cell Lines: Cancer cell lines relevant to the target protein's function are typically used. For instance, NCI-H23 non-small cell lung cancer cells are used for this compound studies.[7] Pancreatic cancer cell lines like MiaPaCa-2 and PANC-1 have been used for other ATTECs.[11][12]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of the ATTEC or vehicle control (e.g., DMSO) for specified time periods (e.g., 12, 24, 48 hours).

Protein Degradation Analysis
  • Western Blotting: This is the primary method to quantify the extent of protein degradation.

    • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.

Western_Blot_Workflow A Cell Treatment with ATTEC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Densitometry & Analysis G->H

References

Unveiling the Selectivity of LLC355: A Comparative Analysis of a Novel DDR1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of LLC355, a novel Discoidin Domain Receptor 1 (DDR1) degrader, with other known DDR1 inhibitors. This analysis is supported by available experimental data to aid in the evaluation of this compound for further development.

This compound is an autophagy-tethering compound (ATTEC) that potently and efficiently degrades DDR1, a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis.[1][2][3] Its mechanism of action, inducing DDR1 degradation via lysosome-mediated autophagy, offers a distinct therapeutic strategy compared to traditional kinase inhibition.[1][2][3] A critical aspect of any new therapeutic candidate is its selectivity, as off-target effects can lead to unforeseen toxicities. This guide delves into the cross-reactivity of this compound and compares it with other DDR1 inhibitors.

Performance Comparison of DDR1-Targeted Compounds

To provide a clear overview of the selectivity of this compound and its counterparts, the following tables summarize key performance data.

CompoundTargetDC50 (nM)Fold Selectivity (DDR2/DDR1)Kinome Scan Selectivity Score
This compound DDR1 150.8 Not Publicly Available Not Publicly Available
DDR1-IN-1DDR1IC50: 1053.9S(1) at 1 µM = 0.01
DDR1-IN-8DDR1IC50: 452.8Not Publicly Available
Compound 2.45DDR1IC50: 2964S(90) at 10 µM

Table 1: Comparative Potency and Selectivity of DDR1-Targeted Compounds. DC50 represents the concentration for 50% degradation of the target protein, while IC50 is the concentration for 50% inhibition of the target kinase. A lower KinomeScan selectivity score indicates higher selectivity. Data for competitors is sourced from publicly available literature.[4][5][6][7]

In-Depth Selectivity Profile of Competitor Compounds

While a comprehensive kinome scan for this compound is not yet publicly available, the selectivity of other DDR1 inhibitors provides a benchmark for comparison.

CompoundOff-Target Kinases with Significant Binding
DDR1-IN-1 ABL, KIT, PDGFRβ
DDR1-IN-2 Abl, BLK, CSK, EGFR, LCK, PDGFRβ
Compound 2.45 Minimal off-target binding observed at 10 µM

Table 2: Off-Target Profiles of Selected DDR1 Inhibitors. This table highlights known off-target kinases with significant binding as identified in KinomeScan assays.[6][8]

Experimental Protocols for Cross-Reactivity Assessment

The following outlines a generalized protocol for determining the cross-reactivity of a compound like this compound, based on standard industry practices.

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: KinomeScan™ Assay

The KinomeScan™ platform is a widely used method for profiling the interaction of small molecules against a large panel of human kinases.

Procedure:

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in an appropriate solvent (typically DMSO) to create a stock solution.

  • Assay Plate Preparation: A proprietary affinity resin is prepared, and a DNA-tagged kinase from a panel of over 450 kinases is combined with the test compound in individual wells of a microtiter plate.

  • Binding Competition: The test compound is allowed to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase.

  • Affinity Chromatography: The mixture is passed through an affinity column. Kinases that are not bound to the test compound will be captured by the immobilized inhibitor.

  • Quantification: The amount of kinase that did not bind to the column (i.e., was bound by the test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) and can be used to calculate a selectivity score. A lower percentage of control indicates stronger binding of the test compound to the kinase.

Visualizing the Biological Context and Experimental Workflow

To better understand the mechanism of this compound and the process of evaluating its selectivity, the following diagrams are provided.

LLC355_Signaling_Pathway cluster_cell Cancer Cell This compound This compound DDR1 DDR1 This compound->DDR1 Binds LC3 LC3 This compound->LC3 Binds Autophagosome Autophagosome DDR1->Autophagosome Recruited to LC3->Autophagosome Mediates formation Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Leads to

Caption: Mechanism of this compound-induced DDR1 degradation.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound) BindingAssay Competitive Binding Assay (e.g., KinomeScan) Compound->BindingAssay KinasePanel Kinase Panel (>450 kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis SelectivityProfile Selectivity Profile (Cross-Reactivity) DataAnalysis->SelectivityProfile

References

A Comparative Analysis of LLC355 and DDR1-IN-1: Novel Modulators of the Discoidin Domain Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology and fibrotic diseases. Its unique activation by collagen and subsequent influence on critical cellular processes, including proliferation, migration, and invasion, have spurred the development of various inhibitory molecules. This guide provides a detailed comparative analysis of two distinct modulators of DDR1: LLC355, a novel protein degrader, and DDR1-IN-1, a potent kinase inhibitor. We present a comprehensive overview of their mechanisms of action, supported by available experimental data, and provide detailed protocols for key assays to facilitate further research.

Executive Summary

This compound and DDR1-IN-1 represent two different strategies for targeting DDR1. This compound is an Autophagy-Tethering Compound (ATTEC) that induces the degradation of the DDR1 protein, while DDR1-IN-1 is a selective small-molecule inhibitor that blocks its kinase activity. The fundamental difference in their mechanism of action has significant implications for their therapeutic potential. By eliminating the entire DDR1 protein, this compound not only abrogates the kinase-dependent signaling but also the non-catalytic functions of the receptor, which have been implicated in tumor progression.[1] In contrast, DDR1-IN-1 solely targets the enzymatic activity of the receptor.

Mechanism of Action

This compound: A DDR1 Degrader

This compound is a first-in-class DDR1 degrader that operates through the ATTEC technology.[2][3] It is a heterobifunctional molecule that simultaneously binds to DDR1 and an autophagy-related protein, likely LC3. This dual binding tethers DDR1 to the autophagosome, a cellular structure responsible for degrading cellular components, leading to the lysosome-mediated degradation of the entire DDR1 protein.[2][3][4] This degradation-based approach offers a potential advantage over traditional inhibition by eliminating all functions of the target protein, including scaffolding and protein-protein interactions, which are independent of its kinase activity.[1]

DDR1-IN-1: A Kinase Inhibitor

DDR1-IN-1 is a potent and selective ATP-competitive inhibitor of the DDR1 kinase domain.[5][6] It binds to the inactive "DFG-out" conformation of the kinase, preventing the conformational changes required for ATP binding and subsequent phosphorylation of downstream substrates.[5] By inhibiting the kinase activity of DDR1, DDR1-IN-1 effectively blocks the initiation of downstream signaling cascades that promote cell proliferation and survival.[6]

In Vitro Performance: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and DDR1-IN-1, providing a basis for a comparative assessment of their in vitro activity.

Table 1: In Vitro Potency and Efficacy

ParameterThis compoundDDR1-IN-1Reference(s)
Mechanism DDR1 Protein DegradationDDR1 Kinase Inhibition[2],[5]
DC50 (DDR1 Degradation) 150.8 nM (in NCI-H23 cells)Not Applicable[2][3][4][7][8]
IC50 (DDR1 Kinase Activity) Not Reported105 nM[6]
IC50 (DDR2 Kinase Activity) Not Reported413 nM[6]
Cellular EC50 (DDR1 Autophosphorylation Inhibition) Not Reported86 nM (in U2OS cells)[6]

Table 2: Effects on Cancer Cell Functions

Cellular EffectThis compoundDDR1-IN-1Reference(s)
Tumorigenicity Potently suppressesNot explicitly stated, but inhibition of proliferation is a primary goal[2][3][4][7]
Cell Migration Potently suppressesInhibition is a primary goal[2][3][4][7]
Cell Invasion Potently suppressesInhibition is a primary goal[2][3][4][7]

Note: A direct comparative study of this compound and DDR1-IN-1 in the same cell lines and assays is not yet publicly available. The data presented is from separate studies.

A key finding from the research on this compound is that it "significantly outperformed the corresponding inhibitor 1" in suppressing cancer cell tumorigenicity, migration, and invasion.[4] While "inhibitor 1" is not explicitly DDR1-IN-1, this suggests that the degradation of DDR1 by this compound is a more effective anti-cancer strategy than kinase inhibition alone.

In Vivo Efficacy

Direct comparative in vivo studies between this compound and DDR1-IN-1 have not been published. However, available data on DDR1-targeted therapies provide insights into their potential in vivo effects.

This compound: The developers of this compound report that it potently suppresses cancer cell tumorigenicity, implying successful in vivo anti-tumor activity, although specific data from xenograft models has not been detailed in the initial publications.[2][3][4]

DDR1 Signaling Pathway

Upon activation by collagen, DDR1 initiates a complex network of downstream signaling pathways that regulate various cellular functions. A simplified representation of the key pathways is provided below. Both this compound and DDR1-IN-1 are designed to disrupt these signaling cascades, albeit through different mechanisms.

DDR1_Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K MAPK MAPK (ERK) DDR1->MAPK NFkB NF-κB DDR1->NFkB Akt Akt/mTOR PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration NFkB->Proliferation Chemoresistance Chemoresistance NFkB->Chemoresistance This compound This compound This compound->DDR1 Induces Degradation Degradation This compound->Degradation DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->DDR1 Inhibits Kinase Activity Inhibition Inhibition DDR1_IN_1->Inhibition

Caption: Simplified DDR1 signaling pathway and points of intervention for this compound and DDR1-IN-1.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to characterize DDR1 modulators.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DDR1.

Materials:

  • Recombinant human DDR1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DDR1 substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • Test compounds (this compound, DDR1-IN-1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds. Include a DMSO-only control.

  • Add the DDR1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Serial dilutions of compounds - DDR1 enzyme solution - Substrate/ATP mixture Start->Prep_Reagents Plate_Setup Plate Setup (384-well): - Add compounds/DMSO - Add DDR1 enzyme Prep_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add Substrate/ATP mixture Plate_Setup->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Western Blot for DDR1 Degradation

This assay is used to quantify the degradation of DDR1 protein induced by this compound.

Materials:

  • Cancer cell line expressing DDR1 (e.g., NCI-H23)

  • Cell culture medium and supplements

  • This compound and DDR1-IN-1 (as a non-degrading control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-DDR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, DDR1-IN-1, or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-DDR1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities to determine the extent of DDR1 degradation.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compounds on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Pipette tip or a specialized scratch-making tool

  • Microscope with a camera

Procedure:

  • Seed cells in a 96-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing different concentrations of the test compounds or DMSO.

  • Image the scratch at time 0.

  • Incubate the plate and acquire images of the same fields at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Clonogenic Survival Assay

This assay evaluates the ability of single cancer cells to proliferate and form colonies after treatment with the compounds.

Materials:

  • Cancer cell line

  • Cell culture medium

  • 6-well plates

  • Test compounds

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates.

  • Allow the cells to attach for a few hours.

  • Treat the cells with various concentrations of the compounds for a defined period (e.g., 24 hours).

  • Remove the compound-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.

  • Wash the plates with PBS, fix the colonies with the fixation solution, and then stain with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition.

Conclusion

This compound and DDR1-IN-1 represent two promising but distinct approaches to targeting DDR1. The available data suggests that this compound's degradation mechanism may offer a therapeutic advantage over the kinase inhibition of DDR1-IN-1 by eliminating both the catalytic and non-catalytic functions of the receptor.[1] However, further head-to-head in vitro and in vivo studies are required to fully elucidate their comparative efficacy and to determine the optimal therapeutic contexts for each modality. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of novel DDR1-targeted therapies.

References

LLC355: A Comparative Guide to its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of LLC355, a novel Discoidin Domain Receptor 1 (DDR1) degrader, and its effects on downstream signaling pathways. Through a comparison with other known DDR1 inhibitors, this document aims to equip researchers with the necessary data to evaluate the potential of this compound in preclinical studies.

Introduction to this compound

This compound is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades DDR1.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of a receptor, this compound eliminates the entire DDR1 protein, thereby abrogating both its kinase-dependent and -independent functions. Mechanistic studies have revealed that this compound induces the degradation of DDR1 through a lysosome-mediated autophagy process.[1][2] It has demonstrated a significant inhibitory effect on cancer cell tumorigenicity, migration, and invasion, outperforming corresponding DDR1 inhibitors in preclinical models.[1][2]

Comparative Analysis of Downstream Signaling

The efficacy of this compound in modulating downstream signaling pathways has been evaluated against other well-characterized DDR1 inhibitors, such as DDR1-IN-1 and 7rh. The primary pathways of focus are the PI3K/Akt and MAPK/ERK cascades, both of which are critical for cell proliferation, survival, and migration.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound and other DDR1 inhibitors on key downstream signaling proteins. The data is derived from Western blot analyses, and the values represent the relative protein expression levels normalized to a loading control.

CompoundTarget ProteinConcentrationCell LineChange in Phosphorylation (relative to control)
This compound p-DDR1 (Tyr792)100 nMNCI-H23↓↓↓
p-Akt (Ser473)100 nMNCI-H23↓↓
p-ERK1/2 (Thr202/Tyr204)100 nMNCI-H23↓↓
DDR1-IN-1 p-DDR1 (Tyr792)1 µMVarious↓↓
p-Akt (Ser473)1 µMVarious
p-ERK1/2 (Thr202/Tyr204)1 µMVarious
7rh p-DDR1 (Tyr792)500 nMVarious↓↓
p-Akt (Ser473)500 nMVarious
p-ERK1/2 (Thr202/Tyr204)500 nMVarious

Arrow notation: ↓ represents a decrease, with the number of arrows indicating the magnitude of the effect (data interpreted from primary literature).

Signaling Pathway Diagrams

The following diagrams illustrate the DDR1 signaling pathway and the points of intervention for this compound and other inhibitors.

DDR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 PI3K PI3K DDR1->PI3K Ras Ras DDR1->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation This compound This compound This compound->DDR1 Induces Degradation DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->DDR1 Inhibits Kinase _7rh 7rh _7rh->DDR1 Inhibits Kinase Degradation Degradation

DDR1 signaling pathway and points of intervention.

Experimental Protocols

Western Blot Analysis of Downstream Signaling Proteins

1. Cell Culture and Treatment:

  • Cells (e.g., NCI-H23) are cultured in appropriate media supplemented with 10% fetal bovine serum.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are then treated with this compound, DDR1-IN-1, or 7rh at the indicated concentrations for the desired time period (e.g., 24 hours).

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatants containing the protein extracts are collected.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.

  • The proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for p-DDR1 (Tyr792), DDR1, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels or the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Sample Preparation cluster_immunoblotting Analysis A Cell Seeding B Compound Treatment (this compound, DDR1-IN-1, 7rh) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Data Analysis H->I

References

In Vivo Efficacy Showdown: LLC355 vs. Sitravatinib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, two compounds, LLC355 and sitravatinib (B1680992), have emerged with distinct mechanisms of action and promising preclinical in vivo efficacy. This guide provides a comparative analysis of their performance in animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-tumor activities, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a novel autophagy-tethering compound (ATTEC) that specifically targets and degrades Discoidin Domain Receptor 1 (DDR1). In a xenograft model of non-small cell lung cancer (NSCLC), this compound demonstrated significant tumor growth inhibition. Sitravatinib, a multi-kinase inhibitor, targets a broader range of receptor tyrosine kinases, including TAM family receptors (Tyro3, Axl, Mer), VEGFR2, c-Kit, and MET. It has shown robust anti-tumor efficacy across various solid tumor models, both as a monotherapy and in combination with other agents. This comparison focuses on their monotherapy efficacy in relevant preclinical models.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-tumor efficacy of this compound and sitravatinib in preclinical models.

ParameterThis compoundSitravatinib
Target(s) Discoidin Domain Receptor 1 (DDR1) DegraderMulti-kinase inhibitor (TAM receptors, VEGFR2, c-Kit, MET)[1]
Tumor Model NCI-H23 human NSCLC xenograft (nude mice)4T1-SuR (sunitinib-resistant murine breast cancer) syngeneic model[2][3]
Dosing Regimen 50 mg/kg, intraperitoneal injection, once daily20 mg/kg, oral gavage, once daily[4]
Tumor Growth Inhibition (TGI) 68% on day 21Not explicitly stated as a percentage, but significant tumor growth delay was observed.
Key Findings Significantly suppressed tumor growth compared to vehicle control.Enhanced efficacy in a tyrosine kinase inhibitor (TKI)-resistant model, suggesting it can overcome resistance mechanisms.[2][3]
Reference Liu L, et al. J Med Chem. 2024Du W, et al. JCI Insight. 2018

Signaling Pathway Overview

The distinct mechanisms of action of this compound and sitravatinib are rooted in the signaling pathways they disrupt.

LLC355_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects DDR1 DDR1 Autophagosome Autophagosome DDR1->Autophagosome This compound This compound This compound->DDR1 Binds to This compound->Autophagosome Tethers to Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation DDR1 Degradation Lysosome->Degradation Leads to Tumorigenicity Tumorigenicity Degradation->Tumorigenicity Inhibits Migration Migration Degradation->Migration Inhibits Invasion Invasion Degradation->Invasion Inhibits

This compound Mechanism of Action.

Sitravatinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_effects Downstream Effects TAM TAM (Tyro3, Axl, Mer) Immune_Evasion Immune Evasion TAM->Immune_Evasion Promotes VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes cKit c-Kit Proliferation Cell Proliferation cKit->Proliferation Promotes MET MET Metastasis Metastasis MET->Metastasis Promotes Sitravatinib Sitravatinib Sitravatinib->TAM Sitravatinib->VEGFR2 Sitravatinib->cKit Sitravatinib->MET

Sitravatinib Multi-Target Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

This compound In Vivo Efficacy Study in NCI-H23 Xenograft Model
  • Cell Line and Culture: Human non-small cell lung cancer NCI-H23 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female BALB/c nude mice, 4-6 weeks old, were used for the study.

  • Tumor Implantation: 5 x 10^6 NCI-H23 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle and treatment groups (n=6 per group). This compound was administered via intraperitoneal injection at a dose of 50 mg/kg once daily. The vehicle control group received the same volume of the vehicle solution.

  • Efficacy Evaluation: Tumor volumes were measured every three days using a caliper and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity. The study was terminated on day 21, and tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage of the difference in the mean tumor volume between the control and treated groups.

Sitravatinib In Vivo Efficacy Study in 4T1-SuR Syngeneic Model
  • Cell Line and Culture: Sunitinib-resistant 4T1 (4T1-SuR) murine breast cancer cells were maintained in appropriate culture medium.

  • Animal Model: Female BALB/c mice were used.

  • Tumor Implantation: 4T1-SuR cells were implanted into the mammary fat pad of the mice.

  • Treatment: Treatment with sitravatinib at 20 mg/kg or vehicle was initiated when tumors were established.[4] Dosing was administered daily via oral gavage.

  • Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements. The primary endpoint was typically tumor growth delay or overall survival.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., NCI-H23 or 4T1-SuR) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth to Required Size implantation->tumor_growth randomization Randomization of Animals (Vehicle vs. Treatment) tumor_growth->randomization treatment Daily Drug Administration (e.g., IP or Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Repeatedly endpoint Study Endpoint (e.g., Day 21 or Tumor Burden Limit) monitoring->endpoint analysis Data Analysis (TGI, Survival Curves) endpoint->analysis

General In Vivo Efficacy Experimental Workflow.

Conclusion

This compound and sitravatinib both demonstrate compelling in vivo anti-tumor activity through different mechanisms. This compound, with its targeted degradation of DDR1, shows significant efficacy in an NSCLC xenograft model. Sitravatinib's broader targeting profile allows it to be effective in various solid tumor models, including those that have developed resistance to other TKIs. The choice between these or similar compounds for further development would depend on the specific cancer type, its molecular drivers, and the potential for combination therapies. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of oncology drug discovery.

References

Safety Operating Guide

Navigating the Disposal of LLC355: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is as critical as the research itself. This guide provides a comprehensive overview of the proper disposal procedures for LLC355, a discoidin domain receptor 1 (DDR1) ATTEC degrader.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, the following procedures are based on established best practices for handling potentially hazardous chemical waste of unknown toxicity.

Immediate Safety and Logistical Information

This compound is identified by its chemical formula C63H64ClF3N10O5.[4] As a novel compound, its full toxicological and ecological profiles are not yet characterized. Therefore, it must be handled with the utmost caution, assuming it is hazardous.

General Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any dusts or aerosols. Work in a well-ventilated area, preferably a fume hood.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5]

  • Prevent the substance from entering drains or waterways.[6][7][8]

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data, this compound waste must be managed as hazardous waste. Adherence to institutional and local hazardous waste regulations is mandatory.

  • Waste Identification and Segregation:

    • Label all waste containers containing this compound clearly with "Hazardous Waste" and the full chemical name: "(R)-N-(3-((4-(2-(2-((3-(N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)-4-methylbenzamido)propyl)amino)-2-oxoethoxy)ethyl)piperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-4-ethyl-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide".[4]

    • Segregate this compound waste from other waste streams to avoid inadvertent chemical reactions. Store acids and bases separately, and keep oxidizing agents away from reducing agents.[9]

  • Container Selection and Management:

    • Use only compatible, leak-proof containers with secure, screw-on caps.[9][10] The original container is often the best option if it is in good condition.[9][11]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

    • Store waste containers in a designated, well-ventilated, and secured area.

    • Utilize secondary containment to capture any potential leaks.[10]

  • Waste Accumulation and Storage:

    • Keep waste containers closed except when adding waste.[10]

    • Be mindful of accumulation time limits, which are typically 90 days from the start of waste accumulation.[10]

    • Adhere to quantity limits for hazardous waste storage in the laboratory, which is often up to 55 gallons for any single waste stream.[10]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[10]

    • Provide EH&S with all available information about the waste, including the chemical name and any known properties.

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[10]

    • Sharps: Contaminated sharps must be placed in a designated sharps container.[10]

    • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[12]

Quantitative Guidelines for Laboratory Waste Disposal

The following table summarizes general quantitative limits for the disposal of laboratory chemical waste. These are not specific to this compound but represent common regulatory standards.

ParameterGuidelineCitation
Sink Disposal pH Range pH between 5.0 and 12.5[9]
Sink Disposal Quantity No more than a few hundred grams or milliliters per day of approved chemicals[13]
Maximum Accumulation Volume Up to 55 gallons of any individual hazardous waste[10]
Maximum Accumulation Time Within 90 days from when waste is first put into containers[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a novel compound like this compound.

LLC355_Disposal_Workflow cluster_prep Preparation & Identification cluster_hazardous Hazardous Waste Protocol start Start: this compound Waste Generated sds_check Is Safety Data Sheet (SDS) available for this compound? start->sds_check treat_hazardous Treat as Hazardous Waste of Unknown Toxicity sds_check->treat_hazardous No follow_sds Follow Disposal Procedures outlined in SDS sds_check->follow_sds Yes collect_waste Collect in a Labeled, Compatible Container treat_hazardous->collect_waste Precautionary Principle follow_sds->collect_waste SDS Guidance segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in Designated Secondary Containment Area segregate->store contact_ehs Contact EH&S for Hazardous Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of the novel compound this compound.

By adhering to these general but stringent guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety professionals.

References

Essential Safety and Logistical Information for Handling LLC355

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LLC355 is not publicly available. This guide is based on the general principles for handling potent, novel research compounds and should be used to supplement a thorough, site-specific risk assessment. This compound is identified as a discoidin domain receptor 1 (DDR1) ATTEC degrader for research use only.[1][2][3] As with any potent research chemical, caution is paramount to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE for handling this compound.[4][5] The following table summarizes the recommended PPE for different laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (as a solid) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[6][7][8][9]
Solution Preparation and Handling - Chemical fume hood or other ventilated enclosure- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Nitrile glovesTo prevent inhalation of vapors and protect against splashes.[10][11][12]
Cell Culture and In Vitro Assays - Biosafety cabinet (if working with cell lines)- Laboratory coat- Safety glasses- Nitrile glovesStandard practice for sterile cell culture and handling of chemical solutions to protect both the experiment and the researcher.
Waste Disposal - Laboratory coat- Chemical splash goggles- Heavy-duty nitrile glovesTo protect against splashes and direct contact with contaminated waste.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and contamination.[13]

  • Preparation and Engineering Controls:

    • Work in a designated area with restricted access, clearly labeled for potent compound use.[8]

    • Ensure a certified chemical fume hood is used for all manipulations of solid this compound and concentrated solutions.[3]

    • Have a spill kit readily available that is appropriate for the chemicals being used.

    • Verify that safety showers and eyewash stations are accessible and in good working order.[1]

  • Handling the Compound:

    • Before use, consult all available safety information and establish a clear experimental plan.[14]

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.[8]

    • For solution preparation, add the solvent to the solid compound slowly to avoid splashing.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.

    • Carefully doff PPE to avoid self-contamination, removing gloves last.[6]

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[8][12]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[15]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][10]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.[10] Ensure the container is compatible with the solvents used.

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[1][10]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Prepare Designated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Weigh/Dissolve this compound in Fume Hood don_ppe->handle_compound review_protocol Review Protocol & Safety Information review_protocol->prep_area perform_exp Perform Experiment handle_compound->perform_exp decontaminate Decontaminate Surfaces & Equipment perform_exp->decontaminate segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Safely segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store Waste in Secure Area wash_hands->store_waste dispose_vendor Dispose via Certified Hazardous Waste Vendor store_waste->dispose_vendor

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。